Teicoplanin A3-1
Description
Structure
2D Structure
Properties
IUPAC Name |
(1S,2R,19R,22R,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-26,31,44,49,64-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H68Cl2N8O28/c1-24(85)76-55-60(93)58(91)47(22-83)108-71(55)110-63-28-5-9-42(37(74)15-28)106-46-18-30-17-45(57(46)90)105-41-8-2-25(10-36(41)73)11-38-64(96)78-52(29-12-31(86)19-33(13-29)104-43-16-26(3-7-40(43)89)50(75)65(97)77-38)67(99)80-53(30)68(100)79-51-27-4-6-39(88)34(14-27)49-35(54(70(102)103)81-69(101)56(63)82-66(51)98)20-32(87)21-44(49)107-72-62(95)61(94)59(92)48(23-84)109-72/h2-10,12-21,38,47-48,50-56,58-63,71-72,83-84,86-95H,11,22-23,75H2,1H3,(H,76,85)(H,77,97)(H,78,96)(H,79,100)(H,80,99)(H,81,101)(H,82,98)(H,102,103)/t38-,47-,48-,50-,51-,52+,53-,54+,55-,56+,58-,59-,60-,61+,62+,63-,71+,72+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFIXUDUKRJOBH-JSMFNTJWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=C(C=C2C=C9)Cl)O)OC1=C(C=C(CC2C(=O)NC(C3=CC(=CC(=C3)OC3=C(C=CC(=C3)C(C(=O)N2)N)O)O)C(=O)N7)C=C1)Cl)O)C(=O)O)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)[C@H](C(=O)N3)NC(=O)[C@H]7C8=CC(=C(C(=C8)OC9=C(C=C2C=C9)Cl)O)OC1=C(C=C(C[C@@H]2C(=O)N[C@@H](C3=CC(=CC(=C3)OC3=C(C=CC(=C3)[C@H](C(=O)N2)N)O)O)C(=O)N7)C=C1)Cl)O)C(=O)O)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H68Cl2N8O28 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30872353 | |
| Record name | Teicoplanin A 3-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1564.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93616-27-4 | |
| Record name | Teicoplanin a3-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093616274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Teicoplanin A 3-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEICOPLANIN A3-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR8H9JSC9D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Teicoplanin A3-1: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Teicoplanin A3-1, the core glycopeptide structure of the broader teicoplanin antibiotic complex. Teicoplanin is a crucial therapeutic agent for treating severe Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[][2] Understanding the foundational structure of this compound is essential for research into its mechanism of action, the development of derivatives, and the analytical chemistry of teicoplanin-based drugs.
Chemical Structure and Properties
This compound is a complex glycopeptide antibiotic that forms the structural backbone of all major and minor teicoplanin components.[3] It is produced by the fermentation of Actinoplanes teichomyceticus.[4] The structure consists of a macropolycyclic heptapeptide aglycone, which is glycosylated with two sugar moieties: α-D-mannose and N-acetyl-β-D-glucosamine.
Unlike the other major components of the teicoplanin complex (A2-1 through A2-5), this compound lacks the third carbohydrate moiety (an N-acyl-β-D-glucosamine) and its associated variable fatty acid side chain. This compound is often considered a degradation product of the A2 components, resulting from the cleavage of this lipoaminoglycoside substituent.
The formal chemical name for this compound is 34-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-22,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-42-O-alpha-D-mannopyranosyl-ristomycin A aglycone.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below, providing a quantitative profile for analytical and developmental purposes.
| Property | Value | Source(s) |
| Molecular Formula | C72H68Cl2N8O28 | |
| Molecular Weight | 1564.25 g/mol | |
| Exact Mass | 1562.35 Da | |
| CAS Number | 93616-27-4 | |
| Density (Predicted) | 1.80 ± 0.1 g/cm³ | |
| LogP (Predicted) | 3.48990 | |
| Appearance | White Solid | |
| Purity (Commercial) | >95% or >98% by HPLC |
Solubility Profile
The solubility of this compound is a critical parameter for its handling, formulation, and in vitro experimental design.
| Solvent | Solubility | Source(s) |
| Water | Poorly soluble | |
| Dimethylformamide (DMF) | Soluble | |
| Dimethyl sulfoxide (DMSO) | Soluble | |
| Ethanol | Soluble | |
| Methanol | Soluble |
Mechanism of Action
This compound, as the core of the teicoplanin complex, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This mechanism is fundamental to its efficacy against Gram-positive bacteria.
The key steps are:
-
Binding to Peptidoglycan Precursors: Teicoplanin binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the pentapeptide chains of peptidoglycan precursors.
-
Inhibition of Polymerization: This binding sterically hinders the two crucial enzymatic steps in cell wall construction:
-
Transglycosylation: The polymerization of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) subunits into the growing peptidoglycan chains is blocked.
-
Transpeptidation: The cross-linking of the peptide side chains, which gives the cell wall its structural rigidity, is prevented.
-
-
Cell Lysis: The disruption of cell wall synthesis leads to a compromised and unstable cell envelope, making the bacterium susceptible to osmotic lysis and eventual cell death.
The following diagram illustrates the inhibitory action of Teicoplanin on bacterial cell wall synthesis.
Experimental Protocols and Methodologies
While specific, detailed experimental protocols for the isolation and characterization of only this compound are not extensively published, it is typically analyzed as part of the entire teicoplanin complex. High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying the different teicoplanin components.
General HPLC Protocol for Teicoplanin Component Analysis
The following outlines a generalized workflow for the analysis of the teicoplanin complex, which would be used to resolve this compound from the other components.
Objective: To separate and quantify this compound and the five major A2 components.
Materials:
-
Teicoplanin complex reference standard
-
This compound analytical standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or other suitable buffer components
-
C18 reverse-phase HPLC column
Methodology:
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the teicoplanin complex and this compound standards in a suitable solvent (e.g., water or a water/methanol mixture) to create stock solutions of known concentrations.
-
Prepare a series of dilutions from the stock solutions to generate a calibration curve.
-
Prepare the unknown sample by dissolving it in the mobile phase or a compatible solvent.
-
-
Chromatographic Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over 30-40 minutes is typically required to resolve the closely related teicoplanin components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: UV spectrophotometer at ~280 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the chromatogram by comparing its retention time to that of the pure standard.
-
Construct a calibration curve by plotting the peak area versus the concentration for the standards.
-
Quantify the amount of this compound in the unknown sample by interpolating its peak area from the calibration curve.
-
The following diagram illustrates the logical workflow for analyzing teicoplanin components.
Role in Drug Development and Research
This compound serves as a critical reference standard in the pharmaceutical industry. Its well-defined structure is used to:
-
Develop and validate analytical methods for quality control of teicoplanin drug products.
-
Study the degradation pathways of the more complex lipoglycopeptide components.
-
Investigate the structure-activity relationship (SAR) of the glycopeptide core, informing the design of novel semi-synthetic antibiotics with improved properties.
References
An In-depth Technical Guide to the Mechanism of Action of Teicoplanin A3-1 Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Teicoplanin is a potent glycopeptide antibiotic employed in the treatment of severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its activity stems from a complex mixture of related molecules, all of which share the same glycopeptide core, designated Teicoplanin A3-1.[1][2] This guide provides a detailed examination of the core mechanism of action of this compound, focusing on its molecular interactions, the downstream consequences for bacterial physiology, and the experimental methodologies used to elucidate these processes. The primary mode of action is the inhibition of the bacterial cell wall biosynthesis, a pathway essential for the survival of Gram-positive organisms.[3][4]
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The bactericidal effect of this compound is achieved through the targeted disruption of peptidoglycan synthesis, a critical component for maintaining the structural integrity of the bacterial cell wall.[2] The mechanism can be dissected into several key stages:
-
Binding to Peptidoglycan Precursors: Teicoplanin specifically recognizes and binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the nascent peptidoglycan precursor units, namely the NAM (N-acetylmuramic acid) and NAG (N-acetylglucosamine) peptide subunits. This interaction is the cornerstone of its antibacterial activity.
-
Inhibition of Transglycosylation and Transpeptidation: By binding to the D-Ala-D-Ala moiety, teicoplanin creates a steric hindrance that physically blocks two crucial enzymatic steps in cell wall construction:
-
Transglycosylation: This is the polymerization of NAG-NAM subunits into long glycan chains, which form the backbone of the peptidoglycan.
-
Transpeptidation: This is the cross-linking of the peptide side chains of adjacent glycan strands, a process that confers rigidity and strength to the cell wall.
-
-
Accumulation of Precursors and Cell Lysis: The inhibition of these processes prevents the proper incorporation of new subunits into the growing peptidoglycan matrix. This leads to an intracellular accumulation of the precursor, UDP-N-acetyl-muramyl-pentapeptide. The resulting cell wall is structurally compromised and unable to withstand the high internal osmotic pressure of the bacterium, ultimately leading to cell lysis and death.
The fatty-acyl side chain present in the teicoplanin complex is thought to anchor the antibiotic to the bacterial membrane, thereby increasing its effective concentration at the site of peptidoglycan synthesis.
Caption: this compound mechanism of action.
Quantitative Analysis of Teicoplanin Activity
The efficacy of this compound has been quantified through various experimental approaches. The following tables summarize key data points from the literature.
| Parameter | Value | Organism/System | Reference |
| 50% Inhibition Concentration | 40 µg/mL | Bacillus stearothermophilus cell-free system | |
| 100% Inhibition Concentration | 100 µg/mL | Bacillus stearothermophilus cell-free system | |
| Association Constant (K_a) | 2.56 x 10⁶ L·mol⁻¹ | with N,N'-diacetyl-L-lysyl-D-alanyl-D-alanine |
| PK/PD Parameter | Value (Success Group) | Value (Failure Group) | Context | Reference |
| AUC₂₄/MIC Ratio | 926.6 ± 425.2 µg·h/mL | 642.2 ± 193.9 µg·h/mL | MRSA Infections |
Experimental Protocols
The elucidation of Teicoplanin's mechanism of action relies on several key experimental methodologies.
Cell-Free Peptidoglycan Synthesis Assay
This assay directly measures the inhibitory effect of an antibiotic on the enzymatic machinery of cell wall synthesis, independent of cellular uptake barriers.
-
Preparation of Cell-Free System: A bacterial culture (e.g., Bacillus stearothermophilus) is grown to mid-log phase. Cells are harvested, washed, and lysed to produce a crude enzyme extract containing the necessary transglycosylases and transpeptidases.
-
Reaction Mixture: The reaction is set up containing the cell-free enzyme preparation, essential cofactors (e.g., Mg²⁺), and radiolabeled peptidoglycan precursors (e.g., UDP-N-acetylmuramic acid-[¹⁴C]pentapeptide).
-
Inhibition Study: Varying concentrations of teicoplanin are added to the reaction mixtures. Control reactions contain no antibiotic.
-
Incubation: The mixtures are incubated at an optimal temperature (e.g., 37°C) to allow for peptidoglycan synthesis.
-
Quantification: The reaction is stopped, and the amount of radiolabeled precursor incorporated into the insoluble peptidoglycan polymer is quantified using scintillation counting. The percentage of inhibition is calculated relative to the control.
Spectrophotometric Titration for Binding Affinity
This method is used to determine the association constant between teicoplanin and its target peptide.
-
Preparation: Solutions of teicoplanin and a synthetic target peptide analog (e.g., N,N'-diacetyl-L-lysyl-D-alanyl-D-alanine) are prepared in a suitable buffer.
-
Titration: A fixed concentration of the target peptide is placed in a cuvette. Small, precise aliquots of the teicoplanin solution are incrementally added.
-
Measurement: After each addition and equilibration, the change in absorbance is measured at a specific wavelength using a spectrophotometer. The binding of teicoplanin to the peptide induces a conformational change that alters its UV-Vis spectrum.
-
Data Analysis: The changes in absorbance are plotted against the molar ratio of teicoplanin to the peptide. The data are then fitted to a binding isotherm model to calculate the association constant (K_a).
Analysis of Unbound Teicoplanin in Serum
Only the protein-unbound fraction of a drug is pharmacologically active. This protocol determines its concentration in patient samples.
-
Sample Preparation: A patient serum sample (e.g., 300 µL) is pipetted onto a centrifugal filter device with a specific molecular weight cutoff (e.g., 30K Amicon Centrifree filter).
-
Equilibration: The sample is equilibrated at 37°C to mimic physiological conditions.
-
Ultrafiltration: The device is centrifuged (e.g., 20 min at 1650 x g) to separate the protein-free ultrafiltrate from the protein-bound drug.
-
Quantification: The concentration of teicoplanin in the ultrafiltrate (the unbound fraction) is measured using a sensitive analytical method such as UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry).
Caption: Experimental workflow for unbound teicoplanin analysis.
Mechanisms of Resistance
The primary mechanism of acquired resistance to teicoplanin in Gram-positive bacteria, such as enterococci, involves a fundamental alteration of the drug's target site.
-
Target Modification: Resistance is mediated by the expression of a set of van genes. These genes reprogram the synthesis of the peptidoglycan precursor's peptide chain, replacing the terminal D-Ala-D-Ala with a D-alanyl-D-lactate (D-Ala-D-Lac) or, less commonly, a D-alanyl-D-serine (D-Ala-D-Ser) depsipeptide.
-
Reduced Binding Affinity: This substitution eliminates a critical hydrogen bond donor required for high-affinity binding of glycopeptide antibiotics. The resulting drastic reduction in binding affinity renders teicoplanin ineffective at inhibiting cell wall synthesis.
Caption: Logical relationship in teicoplanin resistance.
Conclusion
This compound operates through a well-defined and potent mechanism of action, targeting the D-Ala-D-Ala termini of peptidoglycan precursors to inhibit bacterial cell wall synthesis. This targeted approach ensures its efficacy against a wide range of Gram-positive pathogens. Understanding the molecular interactions, the methods used for its quantification, and the biochemical basis of resistance is critical for its continued effective clinical use and for the development of next-generation antibiotics designed to overcome emerging resistance challenges.
References
An In-depth Technical Guide to the Biosynthesis of the Teicoplanin Complex and its A3-1 Core
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of teicoplanin, a clinically significant glycopeptide antibiotic. The focus is on the intricate enzymatic steps leading to the formation of the teicoplanin complex and its fundamental A3-1 core. This document details the key enzymes involved, presents available quantitative data, outlines experimental methodologies for studying this pathway, and provides visual representations of the core processes.
Introduction to Teicoplanin
Teicoplanin is a complex of glycopeptide antibiotics produced by the filamentous bacterium Actinoplanes teichomyceticus. It is a crucial therapeutic agent for treating severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The teicoplanin complex consists of five major components (A2-1 to A2-5) and four minor components (RS-1 to RS-4). These components share a common heptapeptide core, designated A3-1, but differ in the fatty acid side chains attached to a glucosamine moiety. The intricate structure of teicoplanin, particularly its rigid, cross-linked peptide backbone and associated sugar molecules, is essential for its mechanism of action, which involves inhibiting bacterial cell wall synthesis.
The Teicoplanin Biosynthetic Gene Cluster
The genetic blueprint for teicoplanin production is located within a large biosynthetic gene cluster (BGC) in A. teichomyceticus. This cluster contains all the necessary genes encoding the enzymes for the synthesis of the heptapeptide core, its modification, and the regulation of the entire process.
Biosynthesis of the Teicoplanin A3-1 Core and the Teicoplanin Complex
The biosynthesis of teicoplanin is a multi-step process orchestrated by a series of specialized enzymes. The pathway can be broadly divided into three main stages:
-
Heptapeptide Backbone Assembly: A non-ribosomal peptide synthetase (NRPS) machinery synthesizes the linear heptapeptide precursor.
-
Oxidative Cross-linking: A series of Cytochrome P450 monooxygenases catalyze the intramolecular cross-linking of the heptapeptide to form the rigid aglycone core.
-
Tailoring Modifications: Glycosyltransferases and an acyltransferase attach sugar moieties and a fatty acid side chain to the aglycone, respectively, to generate the final teicoplanin complex.
Non-Ribosomal Peptide Synthetase (NRPS) Machinery
The backbone of teicoplanin is a heptapeptide assembled by a large multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS). This machinery is composed of four proteins (Tcp9, Tcp10, Tcp11, and Tcp12) that are organized into seven modules. Each module is responsible for the incorporation of a specific amino acid into the growing peptide chain.
The NRPS modules contain several domains, each with a distinct function:
-
Adenylation (A) domain: Selects and activates the specific amino acid substrate.
-
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a phosphopantetheinyl arm.
-
Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acid on its own module and the growing peptide chain attached to the previous module.
The sequence of modules on the NRPS proteins dictates the final sequence of the heptapeptide.
Diagram of the Teicoplanin NRPS Machinery:
Caption: Organization of the Teicoplanin Non-Ribosomal Peptide Synthetase (NRPS).
Cytochrome P450-Mediated Cyclization
Once the linear heptapeptide is assembled on the final module of the NRPS, a series of four Cytochrome P450 enzymes (OxyA, OxyB, OxyC, and OxyE) catalyze the oxidative cross-linking of the aromatic amino acid side chains. This process forms the characteristic rigid, basket-like structure of the teicoplanin aglycone. The cyclization is thought to occur in a specific order, creating the four rings of the core structure.
Diagram of the Teicoplanin Aglycone Cyclization Pathway:
Caption: Stepwise cyclization of the teicoplanin precursor by Cytochrome P450 enzymes.
Tailoring Modifications: Glycosylation and Acylation
Following the formation of the aglycone, several tailoring enzymes modify the core structure to produce the final teicoplanin complex.
-
Glycosylation: Three glycosyltransferases are responsible for attaching sugar moieties to the heptapeptide core. These enzymes add D-mannose and N-acetylglucosamine to form the this compound core. A third sugar, N-acyl-glucosamine, is added to form the various components of the teicoplanin A2 complex.
-
Acylation: An acyltransferase attaches a fatty acid side chain to the N-acyl-glucosamine moiety. The variability of this fatty acid chain is the source of the different components of the teicoplanin A2 complex.
Diagram of Teicoplanin Maturation:
Caption: Final tailoring steps in the biosynthesis of the teicoplanin complex.
Data Presentation
This section summarizes quantitative data related to teicoplanin biosynthesis, primarily focusing on fermentation yields under different conditions. Specific enzyme kinetic data for the biosynthetic enzymes is limited in the public domain.
Table 1: Teicoplanin Production by Actinoplanes teichomyceticus under Various Fermentation Conditions
| Strain | Fermentation Medium Composition | Key Parameters | Teicoplanin Titer (g/L) | Reference |
| A. teichomyceticus MSL 1510 | 30 g/L maltodextrin, 5 g/L glucose, 5 g/L yeast extract, 5 g/L soybean meal, 0.5 g/L MgSO4·7H2O, 0.1 g/L NaCl, 0.1 g/L CaCl2·2H2O, 50 g/L Diaion HP-20 | Pilot-scale fermentation | 1.5 | [1] |
| A. teichomyceticus ID9303 | Basal medium + 0.05% proline | 75-liter pilot fermenter | 3.12 | [2] |
| A. teichomyceticus BNG 2315 | Glucose 15-25 g/L, dextrin 40-80 g/L, peptone 4-6 g/L, rapeseed meal 16-20 g/L, soybean flour 16-20 g/L, MgSO4 | Mutant strain with enhanced productivity | Not specified, but stated to be >60 times higher than wild-type | [3] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the teicoplanin biosynthesis pathway.
Fermentation of Actinoplanes teichomyceticus for Teicoplanin Production
Objective: To cultivate A. teichomyceticus under optimized conditions to produce teicoplanin.
Materials:
-
Actinoplanes teichomyceticus strain (e.g., ATCC 31121 or a high-producing mutant)
-
Seed culture medium
-
Production medium (refer to Table 1 for examples)
-
Shake flasks or fermenter
-
Incubator shaker or bioreactor system
Protocol:
-
Inoculate a seed culture of A. teichomyceticus in the appropriate seed medium.
-
Incubate the seed culture at 28-30°C with shaking (e.g., 220 rpm) for 2-3 days until good growth is observed.
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Incubate the production culture under controlled conditions (temperature, pH, aeration) for 7-10 days.
-
Monitor teicoplanin production periodically by taking samples and analyzing them using High-Performance Liquid Chromatography (HPLC).
-
Harvest the fermentation broth and extract teicoplanin for purification and analysis.
Heterologous Expression and Purification of Teicoplanin Biosynthetic Enzymes
Objective: To produce and purify individual enzymes from the teicoplanin biosynthetic pathway for in vitro studies.
Materials:
-
Expression vector (e.g., pET series)
-
Escherichia coli expression host (e.g., BL21(DE3))
-
Luria-Bertani (LB) medium with appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction
-
Lysis buffer (e.g., Tris-HCl buffer with lysozyme and protease inhibitors)
-
Chromatography system (e.g., AKTA) and columns (e.g., Ni-NTA for His-tagged proteins)
Protocol:
-
Clone the gene of interest (e.g., a specific NRPS module or a P450 enzyme) into an expression vector.
-
Transform the expression construct into E. coli BL21(DE3) cells.
-
Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG (e.g., 0.1-1 mM) and incubating at a lower temperature (e.g., 16-25°C) overnight.
-
Harvest the cells by centrifugation and resuspend them in lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Purify the target protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography for higher purity.
-
Analyze the purified protein by SDS-PAGE to confirm its size and purity.
In Vitro Reconstitution of NRPS Activity
Objective: To reconstitute the activity of the teicoplanin NRPS modules in vitro to study peptide synthesis.
Materials:
-
Purified NRPS proteins (in their apo-form)
-
Sfp (a phosphopantetheinyl transferase) to convert apo-PCP domains to the active holo-form
-
Coenzyme A
-
ATP and MgCl2
-
The specific amino acid substrates for each module
-
Reaction buffer (e.g., HEPES buffer)
Protocol:
-
Convert the apo-NRPS proteins to their holo-form by incubating them with Sfp and coenzyme A.
-
Set up the reconstitution reaction by mixing the holo-NRPS proteins, ATP, MgCl2, and the required amino acid substrates in the reaction buffer.
-
Incubate the reaction mixture at 30°C for several hours to overnight.
-
Quench the reaction and cleave the synthesized peptide from the PCP domain (e.g., by alkaline hydrolysis).
-
Analyze the reaction products by mass spectrometry (e.g., LC-MS) to detect the synthesized peptide.
Experimental Workflow for In Vitro NRPS Reconstitution:
Caption: Workflow for the in vitro reconstitution of teicoplanin NRPS activity.
Conclusion
The biosynthesis of the teicoplanin complex is a remarkable example of the intricate and highly regulated enzymatic pathways that produce complex natural products. A deep understanding of this pathway, from the genetics of the biosynthetic gene cluster to the biochemistry of the individual enzymes, is crucial for the development of novel glycopeptide antibiotics and for the optimization of teicoplanin production. The methodologies and data presented in this guide provide a foundation for researchers and drug development professionals to further explore and manipulate this fascinating biosynthetic machinery. Future work to fully characterize the kinetics of all the enzymes in the pathway will be invaluable for metabolic engineering efforts aimed at improving teicoplanin yields and generating novel, potent derivatives.
References
The Metabolic Role and Antibacterial Profile of Teicoplanin A3-1
For Immediate Release
A comprehensive review of available scientific literature delineates the role of Teicoplanin A3-1 as a primary metabolite of the potent glycopeptide antibiotic, teicoplanin. This technical guide synthesizes current knowledge on the formation, biological activity, and mechanism of action of this compound, providing valuable insights for researchers, scientists, and drug development professionals.
Teicoplanin, a complex of several structurally related compounds, is a crucial therapeutic agent against serious Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). The core of this complex is this compound, which emerges as a metabolite through the hydrolysis of the major, more complex components, collectively known as Teicoplanin A2.
Formation of this compound: A Product of Hydrolysis
This compound is the fundamental glycopeptide nucleus shared by all major teicoplanin components (A2-1 through A2-5). Its formation as a metabolite is primarily the result of the cleavage of the N-acyl-β-D-glucosamine moiety from the A2 components. This hydrolysis can occur both in vivo and through controlled chemical processes, such as acid hydrolysis. While metabolic transformation of the administered teicoplanin complex in humans is relatively minor (around 5%), the potential for conversion to this compound has been noted in pharmacokinetic studies.[1][2]
Biological Activity and Mechanism of Action
This compound retains the fundamental mechanism of action characteristic of the teicoplanin family: the inhibition of bacterial cell wall synthesis.[3] It achieves this by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, thereby blocking the transglycosylation and transpeptidation steps essential for the formation of a stable cell wall. This disruption of cell wall integrity ultimately leads to bacterial cell death.
While this compound is biologically active, its potency in comparison to the parent Teicoplanin A2 complex is a critical consideration. The lipophilic side chains of the A2 components are understood to contribute to the overall antibacterial efficacy and pharmacokinetic properties of the drug. Available data suggests that the hydrolysis products of teicoplanin, including this compound, still possess in vitro and in vivo activity.[4]
Quantitative Analysis of Antibacterial Activity
Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency. The following table summarizes the MIC ranges for the teicoplanin complex against several clinically significant Gram-positive pathogens. It is important to note that specific, comparative MIC values for isolated this compound are not extensively reported in the literature, and the provided data represents the activity of the complete teicoplanin complex.
| Bacterial Species | Teicoplanin MIC Range (µg/mL) | Citation(s) |
| Staphylococcus aureus | 0.12 - 2.0 | [5] |
| Enterococcus faecalis | 0.06 - 0.5 | |
| Streptococcus pneumoniae | 0.03 - 0.25 |
Experimental Protocols
Detailed experimental protocols for the specific, controlled hydrolysis of Teicoplanin A2 to A3-1 and its subsequent purification are not widely published. However, methodologies for the acid hydrolysis of teicoplanin to its aglycone (a more extensive degradation) and for the purification of teicoplanin components provide a foundation for such procedures.
General Principle for Hydrolysis and Purification
A controlled acid hydrolysis of the Teicoplanin A2 complex can be performed to selectively cleave the N-acyl side chain, yielding this compound. Subsequent purification of the resulting mixture can be achieved using chromatographic techniques.
Workflow for Potential Production and Isolation of this compound
Methodology for Minimum Inhibitory Concentration (MIC) Determination
The antibacterial susceptibility of this compound can be quantified using standard methods such as broth microdilution or agar dilution.
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus) is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
Serial Dilution of Antibiotic: A series of twofold dilutions of this compound are prepared in a suitable growth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each dilution of the antibiotic is inoculated with the standardized bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are also included.
-
Incubation: The inoculated plates or tubes are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Signaling Pathway: Inhibition of Peptidoglycan Synthesis
The mechanism of action of this compound, like the parent compound, involves the direct interference with the bacterial cell wall synthesis pathway.
Conclusion
This compound, as the core structure and a primary metabolite of the teicoplanin antibiotic complex, plays a significant role in the overall antibacterial profile of the drug. While it retains the essential mechanism of action by inhibiting peptidoglycan synthesis, a more detailed quantitative comparison of its activity relative to the acylated Teicoplanin A2 components is warranted for a complete understanding of its therapeutic contribution. Further research into specific protocols for its isolation and its in vivo efficacy would be beneficial for the drug development community.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Clinical pharmacokinetics of teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Teicoplanin Dosing Strategy for Treatment of Staphylococcus aureus in Korean Patients with Neutropenic Fever - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Teicoplanin, antibiotics from Actinoplanes teichomyceticus nov. sp. VI. Chemical degradation: physico-chemical and biological properties of acid hydrolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quality control limits for teicoplanin susceptibility tests and confirmation of disk diffusion interpretive criteria - PMC [pmc.ncbi.nlm.nih.gov]
Teicoplanin A3-1 CAS number and chemical properties.
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Teicoplanin A3-1, a core component of the teicoplanin glycopeptide antibiotic complex. It details the compound's chemical properties, mechanism of action, and established experimental protocols for its analysis.
Core Chemical and Physical Properties
This compound is the common glycopeptide core shared by all major teicoplanin components. It is often a reference standard in the analysis of the teicoplanin complex, which is produced by the bacterium Actinoplanes teichomyceticus.[1][2] While the teicoplanin complex, a mixture of several related compounds, has the CAS number 61036-62-2, the specific CAS number for the this compound component is 93616-27-4.[2]
Data Summary
The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 93616-27-4 | [2] |
| Molecular Formula | C₇₂H₆₈Cl₂N₈O₂₈ | [2] |
| Molecular Weight | 1564.25 g/mol | |
| Appearance | White to light-yellow solid/powder | |
| Purity | Typically >95% or >98% (by HPLC) | |
| Solubility | - Soluble in DMF, DMSO, Ethanol, Methanol.- Poor solubility in water.- Note: Some sources report free solubility in water (10 mg/mL) for the teicoplanin complex. | |
| Predicted Density | 1.80 ± 0.1 g/cm³ | N/A |
| Melting Point | Not available for A3-1 specifically. The teicoplanin complex decomposes at ~260 °C. | N/A |
| Long-term Storage | -20°C |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Teicoplanin exerts its bactericidal effect against Gram-positive bacteria by potently inhibiting the synthesis of the bacterial cell wall. Its mechanism is targeted and specific, contributing to its efficacy against pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.
The primary target for teicoplanin is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. By binding to this dipeptide sequence through a network of hydrogen bonds, teicoplanin creates a bulky complex that sterically hinders two crucial, subsequent steps in cell wall construction:
-
Transglycosylation (Polymerization): It blocks the peptidoglycan polymerase enzyme from adding new N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM)-peptide subunits to the growing glycan chain.
-
Transpeptidation (Cross-linking): It prevents the transpeptidase enzymes from forming the peptide cross-links between adjacent glycan chains, which are essential for the structural integrity and rigidity of the cell wall.
This disruption of the cell wall assembly process leads to a weakened cell envelope, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.
Experimental Protocols for Analysis
The quantification and qualification of this compound, often as part of the larger teicoplanin complex, can be performed using several analytical techniques. Below are detailed methodologies for common approaches.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for separating and quantifying the different components of the teicoplanin complex, including A3-1.
Objective: To determine the purity or concentration of this compound in a sample.
Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Teicoplanin reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium Dihydrogen Phosphate Dihydrate
-
Sodium Hydroxide
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Methodology 1 (Simple Isocratic):
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and methanol in a 50:50 (v/v) ratio. Degas the mobile phase for 15 minutes under vacuum and filter through a 0.45 µm membrane.
-
Standard Solution Preparation: Accurately weigh and dissolve teicoplanin reference standard in water to create a stock solution (e.g., 500 µg/mL). Further dilute the stock solution with the mobile phase to create a series of calibration standards (e.g., 70-120 µg/mL).
-
Sample Preparation: Dissolve the teicoplanin sample (e.g., from a lyophilized vial) in water to a known concentration. Filter the final solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detector Wavelength: 279 nm
-
Column Temperature: Ambient (~25°C)
-
-
Analysis: Inject the standard solutions to construct a calibration curve by plotting peak area against concentration. Inject the sample solution and determine the concentration of teicoplanin components based on the calibration curve.
Methodology 2 (Gradient for Component Separation):
-
Mobile Phase A: Dissolve 7.80 g of sodium dihydrogen phosphate dihydrate in 1650 mL of water, add 300 mL of acetonitrile, adjust pH to 6.0 with sodium hydroxide, and add water to make 2000 mL.
-
Mobile Phase B: Dissolve 7.80 g of sodium dihydrogen phosphate dihydrate in 550 mL of water, add 1400 mL of acetonitrile, adjust pH to 6.0 with sodium hydroxide, and add water to make 2000 mL.
-
Chromatographic Conditions: Utilize a gradient elution program, starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B to elute the different teicoplanin components. The specific gradient will depend on the column and system but is designed to resolve the A3 and A2 groups.
Spectrophotometric Methods
Spectrophotometry offers a simpler, more accessible method for the quantification of total teicoplanin content.
Methodology 1: Prussian Blue Complex Formation
Principle: Teicoplanin reduces Iron (III) to Iron (II) in an acidic medium. The resulting Fe(II) reacts with potassium ferricyanide to form a stable, colored Prussian blue complex, which can be measured spectrophotometrically.
Materials:
-
UV-Vis Spectrophotometer
-
Ferric Chloride (FeCl₃) solution (0.03 M)
-
Acetic Acid (1 M)
-
Potassium Ferricyanide solution (0.01 M)
-
Ethylenediaminetetraacetic acid (EDTA) solution (2%)
-
Water bath
Procedure:
-
Transfer aliquots of a teicoplanin standard or sample solution (containing 4-75 µg of teicoplanin) into a series of 10 mL volumetric flasks.
-
To each flask, add 2.5 mL of 0.03 M FeCl₃ solution, 0.25 mL of 1 M acetic acid, and 3.5 mL of 0.01 M potassium ferricyanide.
-
Incubate the flasks in a water bath at 40°C for 30 minutes to allow the reaction to complete.
-
Before diluting to the final volume, add 2 mL of 2% EDTA solution.
-
Dilute to the 10 mL mark with distilled water and let stand for 5 minutes.
-
Measure the absorbance of the resulting Prussian blue complex at a wavelength of 767 nm against a reagent blank.
-
Quantify the sample concentration using a calibration curve prepared from the standards.
Methodology 2: Azo Dye Formation
Principle: This method is based on the diazo-coupling reaction of teicoplanin with diazotized p-nitroaniline in an alkaline medium, which forms a stable, orange-colored azo dye.
Materials:
-
UV-Vis Spectrophotometer
-
p-nitroaniline
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
Procedure:
-
Prepare diazotized p-nitroaniline reagent by reacting p-nitroaniline with NaNO₂ in an acidic (HCl) medium.
-
In an alkaline medium (NaOH), couple the prepared diazonium salt with the teicoplanin sample.
-
Allow the reaction to proceed to form the deep orange azo dye. The dye is stable for approximately 60 minutes.
-
Measure the absorbance of the resulting solution at its absorption maximum of 490 nm .
-
Determine the concentration from a calibration curve constructed with known concentrations of teicoplanin (linear range is typically 2-80 µg/mL).
Immunoassay
For clinical applications, such as therapeutic drug monitoring (TDM), immunoassays provide a rapid and automated method for measuring teicoplanin concentrations in biological matrices like plasma or serum.
Principle: A homogeneous particle-enhanced turbidimetric immunoassay (PETIA) is commonly used. This is a competitive assay where teicoplanin in the patient sample competes with teicoplanin coated onto microparticles for a limited number of binding sites on an anti-teicoplanin antibody. The degree of agglutination (clumping) of the microparticles is inversely proportional to the concentration of teicoplanin in the sample. The change in turbidity is measured photometrically.
Materials:
-
Automated clinical chemistry analyzer (e.g., Indiko Plus)
-
Teicoplanin PETIA reagent kit (containing anti-teicoplanin antibody, teicoplanin-coated microparticles, and calibrators)
-
Patient serum or plasma sample (1 mL) collected in an EDTA tube.
Procedure:
-
Sample Collection: Collect a blood sample, ideally a pre-dose "trough" level sample, to obtain serum or plasma.
-
Assay Performance: The assay is performed on an automated analyzer according to the manufacturer's protocol.
-
Reaction: The analyzer mixes the sample with the anti-teicoplanin antibody reagent and the teicoplanin-coated microparticle reagent.
-
Detection: In the absence of teicoplanin (low concentration), the antibody causes rapid agglutination of the microparticles, leading to a high rate of change in absorbance (turbidity).
-
When teicoplanin is present in the sample, it binds to the antibody, inhibiting the agglutination of the microparticles and slowing the rate of absorbance change.
-
Quantification: The analyzer measures this rate of change photometrically and calculates the teicoplanin concentration by comparing it to a calibration curve generated from the kit's calibrators.
References
Unraveling the Core: A Technical Guide to the Glycopeptide Structure of Teicoplanin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the glycopeptide core structure of Teicoplanin, a crucial antibiotic in the fight against serious Gram-positive bacterial infections. This document delves into the intricate chemical architecture, presents key quantitative data, outlines experimental methodologies for its characterization, and visualizes its biosynthesis and mechanism of action.
The Architectural Blueprint of the Teicoplanin Core
Teicoplanin is not a single entity but a complex of related lipoglycopeptide antibiotics produced by the bacterium Actinoplanes teichomyceticus.[1] All components of the Teicoplanin complex share a common structural foundation: the glycopeptide core, designated as Teicoplanin A3-1.[2] This core is a heptapeptide, meaning it is composed of seven amino acid residues. These amino acids are intricately linked to form a rigid, polycyclic structure. The aglycone, which is the core without its sugar moieties, possesses a complex macrocyclic architecture.[3]
The heptapeptide backbone is assembled by non-ribosomal peptide synthetases (NRPSs).[4] A key feature of this core is the presence of several non-proteinogenic (not found in proteins) amino acids, which contribute to its unique three-dimensional conformation and biological activity. The seven amino acids are cross-linked by ether and peptide bonds, creating a distinctive four-ring system.
The core structure is further adorned with carbohydrate moieties, which play a significant role in its pharmacological properties. The primary sugars attached to the Teicoplanin core are D-mannose and N-acetyl-β-D-glucosamine. The various components of the Teicoplanin complex, such as Teicoplanin A2-1 through A2-5, differ in the structure of a fatty acyl side chain attached to a third sugar, N-acyl-β-D-glucosamine.
Quantitative Analysis of the Teicoplanin Core
Precise quantitative data is paramount for the analytical characterization and synthetic modification of Teicoplanin. The following tables summarize the key molecular properties of the Teicoplanin core and its related structures.
| Component | Molecular Formula | Molecular Weight ( g/mol ) |
| Teicoplanin Core (A3-1) | C72H68Cl2N8O28 | 1564.25[5] |
| Teicoplanin Aglycone | C58H45Cl2N7O18 | 1198.9 |
| Teicoplanin A2-1 | C88H97Cl2N9O33 | ~1877.6 |
| Teicoplanin A2-2 | C88H97Cl2N9O33 | ~1879.7 |
| Teicoplanin A2-3 | C88H97Cl2N9O33 | ~1879.7 |
| Teicoplanin A2-4 | C89H99Cl2N9O33 | ~1893.7 |
| Teicoplanin A2-5 | C89H99Cl2N9O33 | ~1893.7 |
Experimental Protocols for Structural Elucidation
The determination of the complex structure of Teicoplanin has relied on a combination of sophisticated analytical techniques. Below are detailed methodologies for key experiments.
Fermentation and Purification of Teicoplanin
Objective: To produce and isolate the Teicoplanin complex from Actinoplanes teichomyceticus culture.
Methodology:
-
Fermentation: Actinoplanes teichomyceticus is cultured in a suitable fermentation medium under optimized conditions of temperature, pH, and aeration. A typical medium may contain glucose, yeast extract, soybean flour, and mineral salts. The fermentation is carried out in a bioreactor for a period sufficient to achieve optimal Teicoplanin production.
-
Initial Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.
-
Adsorption Chromatography: The supernatant containing Teicoplanin is passed through a hydrophobic adsorption resin column (e.g., Diaion HP-20). Teicoplanin binds to the resin, while impurities are washed away.
-
Elution: The bound Teicoplanin is eluted from the resin using a suitable organic solvent, such as methanol or acetone.
-
Affinity Chromatography: Further purification can be achieved using affinity chromatography, for example, with a concanavalin A column that specifically binds to the mannose moiety of Teicoplanin.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification and separation of the different Teicoplanin components are typically performed using RP-HPLC with a C18 column.
Amino Acid Analysis
Objective: To determine the amino acid composition of the Teicoplanin core.
Methodology:
-
Acid Hydrolysis: A purified sample of Teicoplanin aglycone is subjected to acid hydrolysis to break the peptide bonds. This is typically achieved by heating the sample in 6 M hydrochloric acid (HCl) at 110°C for 24 hours in a sealed, evacuated tube. Phenol may be added to prevent the degradation of tyrosine residues.
-
Derivatization: The resulting mixture of free amino acids is derivatized to make them volatile and suitable for chromatographic analysis.
-
Chromatographic Separation: The derivatized amino acids are separated and quantified using techniques such as gas chromatography (GC) or ion-exchange chromatography.
-
Identification: The identity of each amino acid is confirmed by comparing its retention time with that of known standards.
Mass Spectrometry for Structural Characterization
Objective: To determine the molecular weight and fragmentation pattern of the Teicoplanin core and its components.
Methodology:
-
Sample Preparation: A purified sample of Teicoplanin or its derivatives is dissolved in a suitable solvent.
-
Ionization: The sample is ionized using a soft ionization technique to prevent extensive fragmentation. Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI) are commonly used for glycopeptides.
-
Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., Time-of-Flight, Quadrupole, or Fourier-Transform Ion Cyclotron Resonance).
-
Tandem Mass Spectrometry (MS/MS): To obtain structural information, precursor ions of interest are selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide information about the sequence of amino acids and the structure of the sugar moieties. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for analyzing the complex mixture of Teicoplanin components.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the three-dimensional structure and connectivity of atoms within the Teicoplanin core.
Methodology:
-
Sample Preparation: A highly purified sample of Teicoplanin is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).
-
1D NMR Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectra are acquired to identify the different types of protons and carbons present in the molecule.
-
2D NMR Spectroscopy: A series of two-dimensional NMR experiments are performed to establish correlations between different nuclei. These include:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace out the amino acid side chains.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for determining the connectivity between amino acid residues and the overall macrocyclic structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the three-dimensional conformation of the molecule.
-
Visualizing the Teicoplanin Lifecycle: Biosynthesis and Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key biological pathways involving Teicoplanin.
Teicoplanin Biosynthesis Pathway
This diagram outlines the major steps in the biosynthesis of the Teicoplanin core, from the assembly of the heptapeptide chain by NRPS to the final modifications.
References
Teicoplanin A3-1: A Technical Guide to its Discovery, Origin, and Production from Actinoplanes teichomyceticus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teicoplanin, a glycopeptide antibiotic, represents a critical therapeutic option for treating severe Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides an in-depth exploration of Teicoplanin A3-1, the core aglycone of the teicoplanin complex, from its initial discovery to modern production methodologies. We delve into the origin of this potent antibiotic from the bacterium Actinoplanes teichomyceticus, detailing the fermentation processes, isolation and purification protocols, and analytical characterization techniques. Quantitative data on production yields and component distribution are presented in structured tables for comparative analysis. Furthermore, this guide offers detailed experimental workflows and signaling pathways visualized through Graphviz diagrams, providing a comprehensive resource for researchers and professionals in drug development and microbiology.
Discovery and Origin
Teicoplanin was first discovered in 1978, isolated from a strain of the bacterium Actinoplanes teichomyceticus (ATCC 31121) found in a soil sample from Nimodi Village in Indore, India[1][2][3]. The complex chemical structure of teicoplanin was fully elucidated and published in 1984[1][2]. It was introduced for clinical use in Europe in 1988 following studies that demonstrated its efficacy against various serious infections.
Actinoplanes teichomyceticus is an aerobic, spore-forming, mesophilic bacterium belonging to the family Micromonosporaceae. The teicoplanin produced by this bacterium is not a single compound but a complex of several related molecules. This complex consists of five major lipoglycopeptide components, designated A2-1, A2-2, A2-3, A2-4, and A2-5, and four minor components (RS-1 to RS-4). All these components share a common core structure, a glycopeptide known as this compound. The variation between the major components lies in the different fatty acid side chains attached to a glucosamine residue. This compound, the focus of this guide, is the aglycone core and a key precursor and degradation product of the more complex teicoplanin molecules.
This compound: The Core Moiety
This compound is a glycopeptide with a complex macrocyclic structure. It consists of a heptapeptide backbone, where the amino acid residues are cross-linked to form a rigid, cup-shaped molecule. This core is glycosylated with an α-D-mannose and a 2-acetamido-2-deoxy-β-D-glucoside moiety. Its potent antibacterial activity stems from its ability to inhibit the synthesis of the bacterial cell wall. Teicoplanin binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby sterically hindering the transglycosylation and transpeptidation steps essential for cell wall polymerization. This mechanism of action is particularly effective against Gram-positive bacteria.
Production of Teicoplanin: Fermentation of Actinoplanes teichomyceticus
The industrial production of teicoplanin relies on the fermentation of Actinoplanes teichomyceticus. Optimization of fermentation conditions is crucial for maximizing the yield of the teicoplanin complex. Various mutant strains have been developed to enhance productivity, with some showing a more than 60-fold increase compared to the wild-type strain.
Fermentation Media and Conditions
Several studies have investigated the optimal media composition for teicoplanin production. Key components typically include a carbon source, a nitrogen source, and various mineral salts. The choice of these components significantly impacts both the overall yield and the relative distribution of the different teicoplanin factors.
Table 1: Exemplary Fermentation Media Compositions for Teicoplanin Production
| Component | Medium 1 (g/L) | Medium 2 (g/L) | Medium 3 (g/L) |
| Carbon Source | |||
| Maltodextrin | 30 | - | - |
| Glucose | 5 | 15-25 | 20 |
| Dextrin | - | 40-80 | - |
| Mannose | - | - | - |
| Nitrogen Source | |||
| Yeast Extract | 5 | - | 5 |
| Soybean Meal | 5 | 16-20 | - |
| Peptone | - | 4-6 | - |
| Rapeseed Meal | - | 16-20 | - |
| Mineral Salts | |||
| MgSO₄·7H₂O | 0.5 | 0.5-1.5 | - |
| NaCl | 0.1 | - | - |
| CaCl₂·2H₂O | 0.1 | - | - |
| K₂HPO₄ | - | 0.5-1.5 | - |
| (NH₄)₂SO₄ | - | 1.5-2.5 | - |
| Other | |||
| Diaion HP-20 | 50 | - | - |
Experimental Protocol: Batch Fermentation of A. teichomyceticus
-
Inoculum Preparation: A well-sporulated culture of A. teichomyceticus is used to inoculate a seed medium. The seed culture is typically grown for 48-72 hours at 28-30°C with agitation.
-
Production Fermentation: The production medium is inoculated with the seed culture (typically 5-10% v/v). Fermentation is carried out in a bioreactor under controlled conditions.
-
Temperature: 28-30°C
-
pH: Maintained between 6.5 and 7.5. The pH naturally drops during the initial growth phase and then rises during the production phase.
-
Aeration: 0.5-1.5 volumes of air per volume of medium per minute (vvm).
-
Agitation: 200-400 rpm.
-
-
Monitoring: The fermentation is monitored for key parameters such as biomass, substrate consumption (e.g., glucose), dissolved oxygen, pH, and teicoplanin production.
-
Harvesting: The fermentation is typically harvested after 120-168 hours, when teicoplanin concentration reaches its maximum.
Enhancing Teicoplanin Production
Several strategies have been employed to enhance teicoplanin yield and modulate the composition of the complex.
-
Precursor Addition: The addition of specific amino acids, such as L-valine, can influence the fatty acid side chains of the A2 components. For instance, adding L-valine has been shown to increase the proportion of the T-A2-2 component. The addition of proline has also been reported to significantly increase overall teicoplanin productivity.
-
Adsorbent Resins: Incorporating adsorbent resins like Diaion HP-20 into the fermentation medium can lead to in-situ product removal, which can alleviate product inhibition and improve overall yield.
Table 2: Quantitative Data on Teicoplanin Production Yields
| Strain | Fermentation Scale | Key Media Components | Additives | Maximum Yield | Reference |
| A. teichomyceticus MSL 2211 | 5 L Jar Fermenter | Mannose, Yeast Extract | - | 500 mg/L | |
| A. teichomyceticus Mutant | Pilot-scale | Maltodextrin, Glucose, Yeast Extract, Soybean Meal | Diaion HP-20 | 1,500 mg/L | |
| A. teichomyceticus ID9303 | 75 L Pilot Fermenter | - | 0.05% Proline | 3.12 g/L | |
| A. teichomyceticus ATCC 31121 | Flask | Malt Extract, Glucose, Soybean Meal, Yeast Extract | - | 100 mg/L |
Isolation and Purification of this compound
The purification of this compound from the complex fermentation broth is a multi-step process designed to separate it from other teicoplanin components, cellular debris, and media components.
Experimental Protocol: Purification of Teicoplanin
-
Broth Pre-treatment: The fermentation broth is first made alkaline to facilitate the separation of mycelia. Filtration or centrifugation is then used to remove the biomass.
-
Adsorption Chromatography: The clarified broth is acidified and passed through a column containing a macroporous adsorbent resin (e.g., HP-20). The resin selectively binds the teicoplanin complex. After washing the resin to remove impurities, the teicoplanin is eluted with a solvent mixture, such as aqueous ammonia or an alcohol solution.
-
Silica Gel Chromatography: The eluate from the adsorption step is further purified using silica gel chromatography. A gradient of an ethanol-water mixture can be used for elution.
-
Ultrafiltration: The partially purified teicoplanin solution is subjected to ultrafiltration using a membrane with a molecular weight cutoff of 5-30 kDa. This step helps to concentrate the teicoplanin and remove smaller impurities.
-
Nanofiltration and Precipitation: The ultrafiltrate can be further concentrated by nanofiltration. The final purified teicoplanin is often precipitated by adding an anti-solvent like acetone.
-
Preparative HPLC for A3-1 Isolation: To isolate pure this compound from the purified complex, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is employed. A C18 column is typically used with a mobile phase consisting of a phosphate buffer and acetonitrile gradient.
Analytical Characterization
The characterization of this compound and the quantitative analysis of the teicoplanin complex are performed using various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for quantifying the different components of the teicoplanin complex. A C8 or C18 column with a phosphate buffer/acetonitrile mobile phase is commonly used.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a highly specific and sensitive method for the quantification of teicoplanin components in biological matrices and fermentation broths.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the structural elucidation of the teicoplanin components.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used for the identification and comparison of teicoplanin samples with a reference standard.
Table 3: Relative Abundance of Teicoplanin A2 Components in a Commercial Product (Targocid®)
| Component | Relative Abundance (%) |
| T-A2-1 | 6.0 |
| T-A2-2 | 58.3 |
| T-A2-3 | 7.3 |
| T-A2-4 | 14.4 |
| T-A2-5 | 14.0 |
Visualized Workflows and Pathways
Discovery and Origin Workflow
Caption: Discovery and origin of this compound.
Teicoplanin Production and Purification Workflow
Caption: Teicoplanin production and purification workflow.
Mechanism of Action Signaling Pathway
Caption: Mechanism of action of Teicoplanin.
Conclusion
This compound, as the core of the teicoplanin complex, is a molecule of significant interest in the field of antibiotic research and development. Its discovery from Actinoplanes teichomyceticus marked a significant advancement in the fight against Gram-positive pathogens. This guide has provided a comprehensive overview of the discovery, origin, production, and characterization of this compound. The detailed experimental protocols, quantitative data, and visual workflows serve as a valuable resource for scientists and professionals seeking to understand and work with this important antibiotic. Further research into the biosynthesis of teicoplanin and the development of more efficient production and purification methods will continue to be of great importance.
References
Spectroscopic Data Interpretation for Teicoplanin A3-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teicoplanin is a complex of glycopeptide antibiotics used in the treatment of severe Gram-positive bacterial infections. The core of this complex is Teicoplanin A3-1, a heptapeptide aglycone that forms the structural foundation for the various active components of teicoplanin. A thorough understanding of the spectroscopic properties of this compound is crucial for quality control, structural elucidation of new derivatives, and in-depth research into its mechanism of action. This technical guide provides a summary of available spectroscopic data for this compound and outlines the experimental protocols for its analysis.
Chemical Structure and Physicochemical Properties
This compound is the core aglycone of the teicoplanin complex.[1] It consists of a seven-membered peptide backbone with cross-linked aromatic side chains, forming a rigid, basket-like structure. The molecular formula of this compound is C(_72)H(_68)Cl(_2)N(8)O({28}), with a molecular weight of 1564.25 g/mol .[2]
Spectroscopic Data Summary
A comprehensive collection of quantitative spectroscopic data for this compound is essential for its unambiguous identification and characterization. The following tables summarize the key spectroscopic information available in the scientific literature.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C(72)H(_68)Cl(_2)N(8)O({28}) | [2] |
| Molecular Weight | 1564.25 g/mol | [2] |
| Precursor Ion (m/z) | 782.4 [M+2H]
| |
| Key Fragment Ions (m/z) | 204.1, 137.8 |
Table 2: UV-Visible Spectroscopy Data for Teicoplanin
| Parameter | Value | Reference |
| Absorption Maximum (λmax) | ~278-282 nm |
Table 3: Infrared (IR) Spectroscopy Data for Teicoplanin
Detailed peak assignments for this compound are not extensively published. However, the IR spectrum of the teicoplanin complex exhibits characteristic absorptions for its functional groups.
Wavenumber (cm
| Assignment | Reference |
| 1226–1230 | Amide III region |
Note: Detailed quantitative ¹H and ¹³C NMR data for this compound, including specific chemical shifts and coupling constants, are not fully available in publicly accessible literature. The structural complexity and the tendency of these molecules to aggregate pose significant challenges for complete spectral assignment.
Experimental Protocols
The following sections detail the methodologies for obtaining the spectroscopic data presented above. These protocols are based on established methods for the analysis of teicoplanin and related glycopeptide antibiotics.
Isolation and Purification of this compound
This compound is the hydrolysis product of the main teicoplanin components (A2-1 to A2-5). Its isolation can be achieved through a multi-step purification process from the teicoplanin complex.
Detailed Protocol:
-
Fermentation and Extraction: Teicoplanin is produced by the fermentation of Actinoplanes teichomyceticus. After fermentation, the mycelia are removed by filtration.
-
Initial Purification: The filtrate containing the teicoplanin complex is subjected to adsorption chromatography on a macroporous resin, followed by elution with an organic solvent mixture.
-
Chromatographic Separation: Further purification is achieved through silica gel chromatography and a series of membrane filtration steps (ultrafiltration and nanofiltration) to yield the purified teicoplanin complex.
-
Hydrolysis: The purified teicoplanin complex is subjected to controlled hydrolysis to cleave the fatty acid side chains from the A2 components, yielding this compound.
-
Final Purification: The resulting mixture is then purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate pure this compound.
Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry is a powerful technique for the identification and structural analysis of teicoplanin and its components.
Detailed Protocol:
-
Sample Preparation: A solution of purified this compound is prepared in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid to aid ionization.
-
Liquid Chromatography: The sample is injected onto a C18 reverse-phase HPLC column. A gradient elution is employed, starting with a high aqueous content and gradually increasing the organic solvent (acetonitrile) concentration to elute the analyte.
-
Mass Spectrometry:
-
Ionization: The eluent from the HPLC is introduced into an electrospray ionization (ESI) source operating in positive ion mode.
-
MS1 Scan: A full scan mass spectrum is acquired to identify the precursor ion, which for this compound is often observed as the doubly charged ion [M+2H]
at m/z 782.4.2+ -
MS2 Scan (Tandem MS): The precursor ion is selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then analyzed in the second stage of the mass spectrometer to generate a product ion spectrum. This fragmentation pattern provides structural information about the molecule.
-
UV-Visible Spectroscopy
UV-Visible spectroscopy is primarily used for the detection of teicoplanin during chromatographic analysis and for quantification.
Detailed Protocol:
-
Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent, such as a mixture of acetonitrile and water.
-
Instrumentation: A UV-Visible spectrophotometer is used.
-
Measurement: The absorbance of the solution is measured across a wavelength range of approximately 200 nm to 400 nm. The wavelength of maximum absorbance (λmax) is determined. For teicoplanin, this is typically in the range of 278-282 nm.
-
Quantitative Analysis: For quantitative measurements, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for the identification of functional groups present in the molecule and for confirming the identity of a substance by comparing its spectrum to that of a reference standard.
Detailed Protocol:
-
Sample Preparation: The solid sample of this compound is finely ground and mixed with potassium bromide (KBr) powder. This mixture is then pressed into a thin, transparent pellet.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Measurement: The KBr pellet is placed in the sample holder of the spectrometer, and the infrared spectrum is recorded, typically in the range of 4000 to 400 cm
.−1 -
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in this compound, such as O-H, N-H, C=O (amide and carboxylic acid), and aromatic C=C bonds. The amide III region, around 1226–1230 cm
, is noted as a characteristic region for teicoplanin.−1
Conclusion
This technical guide provides a consolidated overview of the spectroscopic data and analytical methodologies for this compound. While comprehensive quantitative data, particularly for NMR spectroscopy, remains to be fully published, the information and protocols presented here serve as a valuable resource for researchers and professionals involved in the analysis and development of teicoplanin and related glycopeptide antibiotics. Further research to fully elucidate the detailed spectroscopic characteristics of isolated this compound is encouraged to advance our understanding of this important antibiotic core.
References
A Technical Guide to the Solubility of Teicoplanin A3-1 in Laboratory Solvents
This guide provides a detailed overview of the solubility characteristics of Teicoplanin A3-1, a key component of the teicoplanin antibiotic complex. It is intended for researchers, scientists, and professionals in the field of drug development and microbiology. This document compiles available data on its solubility in common laboratory solvents, outlines standard experimental protocols for solubility determination, and illustrates the compound's mechanism of action.
Overview of this compound
Teicoplanin is a glycopeptide antibiotic produced by the bacterium Actinoplanes teichomyceticus. The complex consists of five major lipoglycopeptide components (A2-1 to A2-5) and a core glycopeptide, this compound.[1][2] this compound is the common degradation product of the A2 components, resulting from the cleavage of their lipoaminoglycoside substituents.[][4] Like other glycopeptide antibiotics, teicoplanin exerts its potent bactericidal activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by inhibiting cell wall synthesis.[5]
Solubility Profile of this compound
The solubility of a compound is a critical physicochemical property that influences its handling, formulation, and bioavailability. The solubility of this compound has been qualitatively described in various solvents. However, there are some conflicting reports in the literature, particularly concerning its aqueous solubility. Below is a summary of the available data.
Data Presentation: Qualitative and Quantitative Solubility
The following table summarizes the reported solubility of this compound and the related Teicoplanin complex in several common laboratory solvents. It is important to note the distinction, as the lipid side chains on the Teicoplanin A2 components can influence overall solubility compared to the A3-1 core.
| Solvent | Compound | Solubility Description | Quantitative Data (mg/mL) | Source(s) |
| Water | This compound | Poorly soluble / Soluble | - | / |
| Water | Teicoplanin (Complex) | Freely soluble | 10 mg/mL | |
| PBS (pH 7.2) | Teicoplanin (Complex) | Soluble | ~0.25 mg/mL | |
| Ethanol | This compound | Soluble / Slightly soluble | - | / |
| Methanol | This compound | Soluble / Slightly soluble | - | / |
| DMSO | This compound | Soluble / Slightly soluble | - | / |
| DMSO | Teicoplanin (Complex) | Soluble | ~0.15 mg/mL | |
| DMF | This compound | Soluble | - |
Note: Discrepancies in qualitative descriptions may arise from differences in experimental conditions, material purity, or the specific definition of "soluble" versus "slightly soluble" used by the reporting source.
Experimental Protocol: Equilibrium Solubility Determination
A precise and reproducible method is essential for determining the solubility of a compound. The shake-flask method is a widely accepted and reliable technique for measuring equilibrium solubility, particularly for compounds with low solubility.
Methodology: Shake-Flask Protocol
-
Preparation of the System : An excess amount of the solid this compound is added to a known volume of the selected solvent in a sealed container, such as a glass vial or flask. The addition of excess solid is crucial to ensure that a saturated solution is in equilibrium with the undissolved solid phase.
-
Equilibration : The container is agitated at a constant temperature for an extended period, typically 24 to 72 hours. This agitation, achieved using an orbital shaker or magnetic stirrer, ensures that the system reaches equilibrium between the dissolved and undissolved solute.
-
Phase Separation : After equilibrium is reached, the undissolved solid must be separated from the saturated solution. This is commonly achieved through centrifugation to pellet the excess solid, followed by careful filtration of the supernatant. A chemically inert filter, such as a PTFE syringe filter, is recommended to prevent absorption of the solute onto the filter material.
-
Quantification : The concentration of this compound in the clear, saturated filtrate is then determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) is a common and accurate technique for this purpose. A calibration curve must be generated using standard solutions of known concentrations to ensure precise quantification.
-
Data Reporting : The final solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature of the experiment.
Workflow Diagram: Shake-Flask Solubility Method
Visualization of Teicoplanin's Mechanism of Action
Teicoplanin functions by disrupting the synthesis of the bacterial cell wall. It specifically targets the late stages of peptidoglycan production by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors. This binding action sterically hinders two crucial enzymes, transglycosylase and transpeptidase, thereby preventing the polymerization and cross-linking of the peptidoglycan chains. The resulting weakened cell wall cannot withstand internal osmotic pressure, leading to cell lysis and bacterial death.
Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis
References
Biological Activity Spectrum of Teicoplanin A3-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Teicoplanin, a glycopeptide antibiotic, is a complex of several components, with Teicoplanin A3-1 forming the core glycopeptide structure. While the biological activity of the entire teicoplanin complex is well-documented, this guide focuses specifically on the biological activity spectrum of the this compound component. This document provides a comprehensive overview of its antibacterial, antiviral, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Antibacterial Activity
This compound exhibits a potent antibacterial activity primarily directed against Gram-positive bacteria. Its mechanism of action involves the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall. By binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, this compound sterically hinders the transglycosylation and transpeptidation reactions, thereby preventing the elongation and cross-linking of the peptidoglycan chains. This disruption of cell wall integrity leads to bacterial cell lysis and death.
While this compound is the core active structure, studies suggest that its in vitro activity can be lower than that of the lipoglycopeptide components of the Teicoplanin A2 complex, which possess fatty acid side chains that may enhance their interaction with the bacterial cell membrane. However, a synergistic effect between this compound and the A2 components has been proposed.
Quantitative Antibacterial Data
Published data on the standalone Minimum Inhibitory Concentrations (MICs) of purified this compound are limited. The majority of studies report MIC values for the entire teicoplanin complex. The table below summarizes the reported MIC ranges for the teicoplanin complex against various Gram-positive pathogens, which provides an indirect indication of the potential target spectrum of this compound.
| Bacterial Species | Teicoplanin Complex MIC Range (μg/mL) |
| Staphylococcus aureus (including MRSA) | ≤0.06 - ≥128 |
| Staphylococcus epidermidis | ≤0.5 - 16 |
| Enterococcus faecalis | 0.06 - 0.25 |
| Streptococcus pneumoniae | ≤0.03 - 0.5 |
| Clostridium difficile | 0.06 - 0.5 |
Note: These values represent the range for the entire teicoplanin complex and may not be directly representative of this compound alone.
Experimental Protocol: Broth Microdilution MIC Assay
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of this compound Stock Solution:
-
Aseptically prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of at least 10 times the highest concentration to be tested.
2. Preparation of Microdilution Plates:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range.
-
Include a growth control well (broth only) and a sterility control well (broth only, uninoculated).
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Teicoplanin A3-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Teicoplanin is a glycopeptide antibiotic used in the treatment of serious Gram-positive bacterial infections. It is a complex mixture of five major components (A2-1, A2-2, A2-3, A2-4, and A2-5) and a hydrolysis product, Teicoplanin A3-1.[1][2] Accurate quantification of individual components is crucial for quality control during drug manufacturing and for pharmacokinetic studies. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the quantification of this compound.
Principle
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a buffer and an organic modifier. The concentration of this compound is determined by comparing its peak area to a standard calibration curve.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: Waters Symmetry C18 column (250 x 4.6 mm, 5 µm particle size) or equivalent.[1]
-
Chemicals and Reagents:
-
Teicoplanin reference standard (containing A3-1)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium dihydrogen phosphate (NaH₂PO₄) (analytical grade)
-
Orthophosphoric acid (for pH adjustment)
-
Deionized water (18.2 MΩ·cm)
-
Preparation of Solutions
-
Mobile Phase: Prepare a filtered and degassed solution of 10 mM Sodium dihydrogen phosphate buffer and Acetonitrile (78:22, v/v). Adjust the pH of the buffer to 2.1 with orthophosphoric acid before mixing with acetonitrile.[3]
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh a suitable amount of Teicoplanin reference standard and dissolve it in the mobile phase to obtain a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a desired concentration range (e.g., 1 - 100 µg/mL).
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound:
| Parameter | Condition |
| Column | Waters Symmetry C18 (250 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | 10 mM NaH₂PO₄ buffer (pH 2.1) : Acetonitrile (78:22, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Run Time | Approximately 30 minutes |
Sample Preparation
-
For Drug Substance: Accurately weigh the Teicoplanin sample, dissolve it in the mobile phase, and dilute to a concentration within the calibration range.
-
For Biological Matrices (e.g., Plasma):
-
To 200 µL of plasma, add 400 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and inject it into the HPLC system.
-
Data Analysis
Identify the this compound peak in the chromatogram based on its retention time, which should be consistent with that of the reference standard. Construct a calibration curve by plotting the peak area of this compound versus the corresponding concentration of the calibration standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary
The following table summarizes typical quantitative data for Teicoplanin analysis using HPLC methods. Note that these values can vary depending on the specific instrumentation and experimental conditions.
| Parameter | Reported Value | Reference |
| Linearity Range | 7.8 - 500 mg/L (for total Teicoplanin) | |
| 70 - 120 µg/mL (for total Teicoplanin) | ||
| 2.5 - 150 mg/L (for total Teicoplanin) | ||
| Limit of Detection (LOD) | 0.33 mg/L (LC-MS/MS) | |
| Limit of Quantification (LOQ) | 1.00 mg/L (LC-MS/MS) | |
| Accuracy (Recovery) | 104.7% (for Teicoplanin A2-2) | |
| 102.31% (for total Teicoplanin) | ||
| Precision (RSD) | 3.69 - 13.8% | |
| 1.3 - 2.39% |
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC.
Signaling Pathway Diagram (Logical Relationship)
Caption: Logical relationship of this compound analysis by RP-HPLC.
References
Application Note: Quantitative Determination of Teicoplanin A3-1 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Teicoplanin A3-1 in human plasma. The protocol employs a straightforward protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring research, and other applications requiring precise measurement of this compound.
Introduction
Teicoplanin is a glycopeptide antibiotic used in the treatment of serious Gram-positive bacterial infections.[1][2][3] It is a complex mixture of several components, with the five main molecules being A2-1, A2-2, A2-3, A2-4, and A2-5, and a hydrolysis product, A3-1.[4][5] Monitoring the levels of individual components can be crucial for understanding the overall efficacy and pharmacokinetics of the drug. This protocol provides a detailed procedure for the specific quantification of the this compound component in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
Vancomycin (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma
Equipment
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS)
-
Analytical column (e.g., C18, 50 x 3.0 mm, 2.7 µm)
-
Microcentrifuge
-
Vortex mixer
-
Precision pipettes and tips
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Vancomycin (IS) in ultrapure water.
-
Working Standard Solutions: Serially dilute the this compound stock solution with drug-free plasma to prepare calibration standards.
-
Internal Standard Working Solution (100 mg/L): Dilute the Vancomycin stock solution with distilled water.
-
Precipitating Solution: Acetonitrile.
Sample Preparation
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 35 µL of the 100 mg/L Vancomycin internal standard solution.
-
Add 500 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer 100 µL of the clear supernatant to a new vial.
-
Add 200 µL of the initial mobile phase solution (e.g., 95% Water with 0.1% Formic Acid).
-
Vortex briefly and inject into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18, 50 x 3.0 mm, 2.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 40°C |
| Gradient | A suitable gradient should be developed to ensure separation from other teicoplanin components and endogenous plasma components. |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | See Table 1 |
| Drying Gas Temp. | 300°C |
| Drying Gas Flow | 5 L/min |
| Nebulizer Gas | 35 psi |
| Capillary Voltage | 3500 V |
Table 1: MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 782.4 | 204.1 |
| 782.4 | 137.8 | |
| Vancomycin (IS) | 725.5 | 144.1 |
Note: The specific voltages (e.g., collision energy) for each transition should be optimized for the instrument in use.
Results and Discussion
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized in Table 2.
Table 2: Summary of Quantitative Performance
| Parameter | Result |
| Linearity Range | 1.56 - 100 mg/L |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.00 mg/L |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Accuracy (%bias) | Within ±15% |
| Inter-day Accuracy (%bias) | Within ±15% |
| Recovery | > 93% |
*Data shown is for total teicoplanin, specific validation for this compound should be performed.
Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of this compound in plasma.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and robust chromatographic performance make it suitable for high-throughput analysis in a research setting.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Quantification of teicoplanin in plasma by LC-MS with online sample clean-up and comparison with QMS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Development and validation of a bioanalytical assay for the measurement of total and unbound teicoplanin in human serum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Teicoplanin A3-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teicoplanin is a glycopeptide antibiotic effective against a broad range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It is a complex of several components, with Teicoplanin A2 being the major fraction and Teicoplanin A3-1 being a minor polar analog. This compound is also a common degradation product of the Teicoplanin A2 components. Accurate determination of antimicrobial susceptibility is crucial for both clinical diagnostics and drug development. These application notes provide detailed protocols for performing antimicrobial susceptibility testing (AST) of this compound based on established methods for Teicoplanin.
While specific AST guidelines for this compound are not explicitly detailed in current standards from major bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), the methodologies for Teicoplanin can be adapted. It is recommended that researchers validate these methods for their specific laboratory conditions and bacterial strains.
Key Antimicrobial Susceptibility Testing Methods
The most common methods for determining the susceptibility of bacteria to Teicoplanin, and by extension this compound, are broth microdilution, disk diffusion, and agar dilution. These methods are widely used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Broth Microdilution Method
The broth microdilution method is considered a gold standard for determining MIC values and involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate.[1][2]
Experimental Protocol:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a suitable amount of this compound powder.
-
Dissolve the powder in a small volume of a suitable solvent, such as dimethyl sulfoxide (DMSO), and then dilute to the final stock concentration with sterile deionized water or broth. This compound is soluble in ethanol, methanol, DMF, and DMSO.[3]
-
The stock solution should be prepared at a concentration that is at least 10 times the highest concentration to be tested.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in final concentrations typically ranging from 0.06 to 64 µg/mL.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 4-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 50 µL of the prepared bacterial suspension.
-
Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Results are interpreted based on established breakpoints for Teicoplanin.
-
Workflow for Broth Microdilution
Caption: Workflow for determining MIC using the broth microdilution method.
Disk Diffusion Method
The disk diffusion method is a qualitative or semi-quantitative test where paper disks impregnated with a specific amount of the antimicrobial agent are placed on an agar plate inoculated with the test organism. The diameter of the zone of inhibition around the disk is measured to determine susceptibility.[1][4]
Experimental Protocol:
-
Preparation of Inoculum:
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Allow the plate to dry for 5-15 minutes with the lid slightly ajar.
-
-
Application of Disks:
-
Aseptically apply a Teicoplanin 30 µg disk to the surface of the inoculated MHA plate.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-18 hours in ambient air. For some organisms, such as Staphylococcus spp., incubation for a full 24 hours may be necessary for accurate zone measurement.
-
-
Reading and Interpretation:
-
Measure the diameter of the zone of complete inhibition in millimeters (mm).
-
Interpret the results based on the zone diameter interpretive criteria for Teicoplanin established by CLSI or EUCAST.
-
Workflow for Disk Diffusion
Caption: Workflow for the disk diffusion antimicrobial susceptibility test.
Agar Dilution Method
In the agar dilution method, varying concentrations of the antimicrobial agent are incorporated into an agar medium, which is then inoculated with the test organism. This method allows for the testing of multiple isolates simultaneously.
Experimental Protocol:
-
Preparation of this compound Agar Plates:
-
Prepare a series of this compound stock solutions to achieve the desired final concentrations in the agar.
-
Prepare molten Mueller-Hinton agar and cool to 45-50°C in a water bath.
-
Add the appropriate volume of each this compound dilution to the molten agar to create a series of plates with twofold dilutions of the antibiotic.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a drug-free control plate.
-
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.
-
-
Inoculation:
-
Using a multipoint inoculator or a calibrated loop, spot-inoculate the prepared agar plates with the bacterial suspension.
-
-
Incubation:
-
Allow the inoculum spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of this compound that inhibits the visible growth of the organism.
-
Workflow for Agar Dilution
Caption: Workflow for determining MIC using the agar dilution method.
Data Presentation: Interpretive Criteria for Teicoplanin
The following tables summarize the interpretive criteria for Teicoplanin as provided by CLSI and EUCAST. These can be used as a reference for interpreting the results obtained for this compound.
Table 1: CLSI Interpretive Criteria for Teicoplanin
| Organism Group | Method | Susceptible | Intermediate | Resistant |
| Staphylococcus spp. | MIC (µg/mL) | ≤8 | 16 | ≥32 |
| Disk Diffusion (mm) | ≥14 | 11-13 | ≤10 | |
| Enterococcus spp. | MIC (µg/mL) | ≤8 | 16 | ≥32 |
| Disk Diffusion (mm) | ≥14 | 11-13 | ≤10 |
Source: Based on general CLSI guidelines for Teicoplanin. Researchers should consult the latest CLSI M100 document for the most current information.
Table 2: EUCAST Interpretive Criteria for Teicoplanin
| Organism Group | Method | Susceptible | Intermediate | Resistant |
| Staphylococcus aureus | MIC (µg/mL) | ≤2 | - | >2 |
| Coagulase-negative staphylococci | MIC (µg/mL) | ≤4 | - | >4 |
| Enterococcus faecalis | MIC (µg/mL) | ≤2 | - | >2 |
| Enterococcus faecium | MIC (µg/mL) | ≤2 | - | >2 |
Source: Based on general EUCAST guidelines for Teicoplanin. Researchers should consult the latest EUCAST breakpoint tables for the most current information.
Quality Control
Regular quality control (QC) is essential to ensure the accuracy and reproducibility of AST results. Standard ATCC® (American Type Culture Collection) strains should be tested concurrently with clinical isolates.
Table 3: Recommended Quality Control Strains and Expected Ranges for Teicoplanin
| QC Strain | Method | Acceptable QC Range |
| Staphylococcus aureus ATCC® 29213 | MIC (µg/mL) | 0.5 - 2 |
| Enterococcus faecalis ATCC® 29212 | MIC (µg/mL) | 0.12 - 0.5 |
| Staphylococcus aureus ATCC® 25923 | Disk Diffusion (mm) | 15 - 19 |
Source: Based on CLSI and other published QC ranges for Teicoplanin.
Considerations for this compound
-
Purity of Compound: Ensure the this compound used is of high purity (>95%) to obtain accurate MIC values.
-
Solubility: this compound is soluble in organic solvents like DMSO but has poor water solubility. Proper dissolution is critical for accurate concentration preparation.
-
Method Validation: As there are no specific, standardized AST methods published exclusively for this compound, it is imperative that researchers perform internal validation of the adapted Teicoplanin methods. This may include testing against a panel of well-characterized bacterial isolates and comparing the results to those obtained with the standard Teicoplanin complex.
-
Potential for Different Activity: As a distinct chemical entity, this compound may exhibit different antimicrobial activity compared to the Teicoplanin complex. Therefore, direct application of Teicoplanin breakpoints for clinical interpretation should be done with caution and ideally be supported by further in vivo and pharmacokinetic/pharmacodynamic studies.
Conclusion
The antimicrobial susceptibility of this compound can be reliably assessed using established methods such as broth microdilution, disk diffusion, and agar dilution, which are standard for the broader Teicoplanin complex. Adherence to standardized protocols, including inoculum preparation, incubation conditions, and rigorous quality control, is paramount for generating accurate and reproducible data. Researchers and drug development professionals should use the provided protocols and interpretive criteria as a guide, while also considering the unique properties of this compound and the necessity for method validation.
References
- 1. Comparison of teicoplanin disk diffusion and broth microdilution methods against clinical isolates of Staphylococcus aureus and S. epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the agar dilution, tube dilution, and broth microdilution susceptibility tests for determination of teicoplanin MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. toku-e.com [toku-e.com]
- 4. Comparison of teicoplanin disk diffusion and broth microdilution methods against clinical isolates of Staphylococcus aureus and S. epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Isolation of Teicoplanin A3-1 from a Teicoplanin Complex
This document provides a detailed protocol for the isolation of Teicoplanin A3-1, a key component of the Teicoplanin complex, utilizing High-Performance Liquid Chromatography (HPLC). Teicoplanin is a glycopeptide antibiotic produced by Actinoplanes teichomyceticus and is a complex mixture of five major components (A2-1, A2-2, A2-3, A2-4, and A2-5) and the more polar component, A3-1.[1][2] This protocol is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Principle of Separation
The separation of this compound from the other components of the complex is primarily achieved through reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18-coated silica), while the mobile phase is polar. Components of the Teicoplanin complex exhibit slight differences in their chemical structures, particularly in their fatty acid side chains, which results in varying degrees of hydrophobicity.[3] this compound, being a more polar component, has a lower affinity for the nonpolar stationary phase and therefore elutes earlier than the more hydrophobic A2 components under reversed-phase conditions.[2] By carefully controlling the composition of the mobile phase, a gradient elution can be employed to achieve a high-resolution separation of all components.
Experimental Protocol
This protocol outlines the necessary steps for the isolation of this compound using RP-HPLC.
2.1. Materials and Reagents
-
Teicoplanin complex (as a lyophilized powder)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium dihydrogen phosphate (NaH2PO4) (analytical grade)
-
Formic acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
0.22 µm syringe filters
-
HPLC vials
-
Analytical balance
-
Volumetric flasks
-
Pipettes
2.2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Gradient pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
Fraction collector
-
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]
-
pH meter
-
Sonicator
-
Vortex mixer
2.3. Preparation of Solutions
-
Mobile Phase A: Prepare a 15.4 mM solution of NaH2PO4 in ultrapure water. Adjust the pH as needed with formic acid. Filter through a 0.22 µm filter and degas.
-
Mobile Phase B: A mixture of acetonitrile and Mobile Phase A. A common ratio is 75:25 (v/v) of acetonitrile to 15.4 mM NaH2PO4. Filter through a 0.22 µm filter and degas.
-
Sample Solution: Accurately weigh a quantity of the Teicoplanin complex and dissolve it in ultrapure water or the initial mobile phase composition to achieve a desired concentration (e.g., 500 µg/mL). Vortex and sonicate briefly to ensure complete dissolution. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
2.4. Chromatographic Conditions
The following table summarizes a typical set of chromatographic conditions for the separation of Teicoplanin components. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Condition |
| Column | Reversed-phase C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 15.4 mM NaH2PO4 in water : Acetonitrile (95:5, v/v) |
| Mobile Phase B | 15.4 mM NaH2PO4 in water : Acetonitrile (25:75, v/v) |
| Gradient Elution | 0-5 min: 10% B (isocratic)5-15 min: 10% to 30% B (linear gradient)15-35 min: 30% B (isocratic)35-40 min: Return to 10% B40-52 min: Column re-equilibration at 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 279 nm |
| Injection Volume | 20-50 µL |
2.5. Fraction Collection
-
Perform a preliminary analytical run to determine the retention time of this compound. Based on literature, A3-1 is the most polar component and will elute first among the major components.
-
Set up the fraction collector to collect the eluent corresponding to the peak of this compound.
-
Inject the sample solution and initiate the chromatographic run.
-
Collect the fraction containing the purified this compound in an appropriate collection vessel.
-
Multiple injections may be necessary to obtain a sufficient quantity of the isolated component.
2.6. Post-Isolation Processing
-
Pool the collected fractions containing this compound.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator or a nitrogen stream.
-
The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the isolated this compound as a solid powder.
-
Store the purified compound at -20°C for long-term stability.
Data Presentation
The following table summarizes the expected retention times and relative abundance of the major Teicoplanin components based on typical chromatographic separations. Actual values may vary depending on the specific conditions.
| Component | Approximate Retention Time (min) | Relative Abundance (%) |
| This compound | Early eluting | ~5.4 |
| Teicoplanin A2-1 | Later than A3-1 | ~2.8 |
| Teicoplanin A2-2 | Major component | ~58.4 |
| Teicoplanin A2-3 | Co-elutes or close to A2-2 | ~5.4 |
| Teicoplanin A2-4 | Later eluting | ~18.2 |
| Teicoplanin A2-5 | Last to elute | ~9.8 |
Note: The relative abundances are approximate and can vary between batches.
The following table presents validation parameters for a typical HPLC method for Teicoplanin analysis, demonstrating the method's reliability.
| Parameter | Result |
| Linearity Range | 1-100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Intra-day Precision (RSD%) | < 9.67% |
| Inter-day Precision (RSD%) | < 13.0% |
| Accuracy | 93.92–110.7% |
| Recovery | ~104.7% |
Visualizations
Workflow for this compound Isolation
Caption: Workflow diagram for the isolation of this compound.
Signaling Pathway (Illustrative)
While there isn't a signaling pathway directly involved in the chemical isolation process, a logical relationship diagram can illustrate the composition of the Teicoplanin complex.
Caption: Composition of the Teicoplanin complex.
References
Application of Teicoplanin A3-1 in studies of bacterial cell wall synthesis.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teicoplanin is a glycopeptide antibiotic that serves as a critical tool in the study of bacterial cell wall biosynthesis. It is a mixture of several compounds, with Teicoplanin A3-1 being the common glycopeptide core for all.[1][2] Its specific mechanism of action, targeting the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, makes it an invaluable probe for investigating the intricate processes of cell wall construction in Gram-positive bacteria.[3][4][5] These application notes provide an overview of the use of this compound in this field, including quantitative data on its activity and detailed protocols for key experiments.
This compound exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. It specifically binds to the D-Ala-D-Ala residues of the nascent peptidoglycan chains, thereby sterically hindering the transglycosylation and transpeptidation reactions. These reactions are essential for the polymerization of the glycan chains and the cross-linking of the peptide side chains, respectively, which together form the rigid peptidoglycan meshwork that protects the bacterial cell. By disrupting this process, this compound leads to the formation of a defective cell wall, ultimately causing cell lysis and bacterial death.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity and binding affinity of teicoplanin. While much of the available data pertains to teicoplanin as a mixture, it provides a strong indication of the activity of its core component, this compound.
Table 1: Minimum Inhibitory Concentrations (MICs) of Teicoplanin against various Gram-positive bacteria.
| Bacterial Species | Strain Type | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.25 - 8 | |
| Staphylococcus aureus | - | ≤0.06 - ≥128 | |
| Staphylococcus epidermidis | - | ≤0.06 - 32 | |
| Streptococcus faecalis | - | 0.12 - 0.5 | |
| Streptococcus pneumoniae | - | ≤0.015 - 0.03 | |
| Other Streptococci | - | ≤0.015 - 0.25 |
Table 2: Binding Affinity of Teicoplanin for Peptidoglycan Precursors.
| Ligand | Method | Dissociation Constant (Kd) | Reference |
| Carrier protein-Lys-d-Ala-d-Ala fusion | Surface Plasmon Resonance (SPR) | 91 ± 7 nM | |
| Free Lys-d-Ala-d-Ala peptide | Surface Plasmon Resonance (SPR) | 474 ± 20 nM | |
| VanSA Receptor | Circular Dichroism (CD) | 30 µM and 170 µM |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound against a bacterial strain using the broth microdilution method.
Materials:
-
This compound stock solution (prepared in a suitable solvent, e.g., water or DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into a tube of sterile broth.
-
Incubate at 35-37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Prepare this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be chosen to bracket the expected MIC.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions and to a growth control well (containing only CAMHB and inoculum).
-
The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye or by measuring the optical density at 600 nm.
-
Analysis of this compound Binding to D-Ala-D-Ala using Surface Plasmon Resonance (SPR)
This protocol provides a general framework for analyzing the binding kinetics of this compound to a synthetic peptide terminating in D-Ala-D-Ala using SPR.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine)
-
Synthetic peptide with a terminal D-Ala-D-Ala sequence and a functional group for immobilization (e.g., an N-terminal amine)
-
This compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of NHS and EDC.
-
Inject the D-Ala-D-Ala peptide solution over the activated surface to allow for covalent coupling via amine groups.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared in the same way but without the peptide immobilization.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound (analyte) over both the peptide-immobilized and reference flow cells at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) in real-time. The signal is proportional to the mass of analyte binding to the immobilized ligand.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Analyze the resulting sensorgrams (plots of RU versus time) using appropriate kinetic models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Characterization of this compound Binding by Isothermal Titration Calorimetry (ITC)
This protocol describes the use of ITC to determine the thermodynamic parameters of this compound binding to a D-Ala-D-Ala containing peptide.
Materials:
-
Isothermal titration calorimeter
-
This compound solution
-
Synthetic peptide with a terminal D-Ala-D-Ala sequence
-
Matching buffer for both solutions
Procedure:
-
Sample Preparation:
-
Prepare a solution of the D-Ala-D-Ala peptide in a suitable buffer (e.g., phosphate-buffered saline) at a known concentration (typically 10-100 µM) to be placed in the sample cell.
-
Prepare a solution of this compound in the same buffer at a concentration 10-20 times higher than the peptide concentration to be placed in the injection syringe.
-
Degas both solutions to prevent bubble formation during the experiment.
-
-
ITC Experiment:
-
Load the peptide solution into the sample cell and the this compound solution into the injection syringe.
-
Equilibrate the system at the desired temperature.
-
Perform a series of small, sequential injections of the this compound solution into the sample cell.
-
The instrument measures the heat released or absorbed during each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to the peptide.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka or Kd), stoichiometry (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTlnKa.
-
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for MIC determination.
Caption: Logical flow for selecting a binding affinity assay.
References
- 1. Characterisation of the selective binding of antibiotics vancomycin and teicoplanin by the VanS receptor regulating type A vancomycin resistance in the enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Teicoplanin Used in the Prevention and Treatment of Serious Infections Caused by Gram-Positive Bacteria and Compared Its Effects with Some other Antibiotics – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. In vitro activity of teicoplanin and vancomycin against gram-positive bacteria from human clinical and veterinary sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microbiological properties of teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assay Development Using Teicoplanin A3-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teicoplanin is a glycopeptide antibiotic used in the treatment of serious Gram-positive bacterial infections. It is a complex of several compounds, with Teicoplanin A3-1 forming the core glycopeptide structure of all teicoplanin components[1][]. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors[1][]. This interaction sterically hinders the transglycosylation and transpeptidation reactions necessary for peptidoglycan chain elongation and cross-linking, ultimately leading to bacterial cell death[1].
These application notes provide detailed protocols for key in vitro assays to evaluate the antibacterial activity and cytotoxic potential of this compound.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Teicoplanin Against Various Gram-Positive Bacteria
| Bacterial Species | Number of Isolates | Teicoplanin MIC Range (µg/mL) |
| Staphylococcus aureus | 35 | ≤0.25 – 2.0 |
| *Methicillin-Resistant Staphylococcus aureus (MRSA) | 8 | ≤0.25 – 2.0 |
| Staphylococcus epidermidis | 4 | ≤0.25 – 1.0 |
| Streptococcus faecalis (Enterococcus faecalis) | 4 | ≤0.25 |
| Streptococcus pneumoniae | 2 | ≤0.25 |
| Other Streptococci | 5 | ≤0.25 |
Data compiled from clinical isolates.
Table 2: In Vitro Cytotoxicity of Teicoplanin on Eukaryotic Cell Lines
| Cell Line | Assay | Exposure Time | Concentration for Maximum Cell Proliferation (µg/mL) | Cytotoxic Concentration (µg/mL) |
| CHO (Chinese Hamster Ovary) | MTT | 24 hours | 1000 | >2000 |
| MCF-7 (Human Breast Adenocarcinoma) | MTT | 24 hours | 400 | >6000 |
| Jurkat (Human T Lymphocyte) | MTT | 24 hours | 200 | >400 |
Data shows that at lower concentrations, teicoplanin may induce cell proliferation, while higher concentrations lead to cytotoxicity.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol outlines the determination of the minimum concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., water or DMSO) to a known concentration.
-
Prepare Bacterial Inoculum: Culture the test bacterium in CAMHB overnight at 37°C. Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute the inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, including a growth control well (containing only broth and bacteria) and a sterility control well (containing only broth).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the growth control.
Minimum Bactericidal Concentration (MBC) Determination
This protocol determines the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Materials:
-
Results from MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline or PBS
-
Spreader
Procedure:
-
Subculturing: Following the MIC determination, take a 100 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spread the aliquot onto a sterile MHA plate.
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Colony Counting: Count the number of colonies on each plate.
-
MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% kill of the initial inoculum.
Time-Kill Kinetics Assay
This assay evaluates the rate at which this compound kills a bacterial population over time.
Materials:
-
This compound
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
Sterile culture tubes
-
MHA plates
-
Spectrophotometer
-
Incubator with shaking capabilities
Procedure:
-
Prepare Inoculum: Prepare a bacterial inoculum in CAMHB as described for the MIC assay, adjusted to approximately 5 x 10⁵ - 1 x 10⁶ CFU/mL.
-
Set up Test Conditions: Prepare culture tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control tube without the antibiotic.
-
Inoculation: Inoculate each tube with the prepared bacterial suspension.
-
Time-Point Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Count: Perform serial dilutions of the aliquots in sterile saline or PBS and plate onto MHA plates to determine the number of viable bacteria (CFU/mL).
-
Incubation and Counting: Incubate the plates at 37°C for 24-48 hours and then count the colonies.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each this compound concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability of eukaryotic cells.
Materials:
-
This compound
-
Eukaryotic cell line of interest (e.g., CHO, MCF-7, Jurkat)
-
Complete cell culture medium
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium and add them to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of this compound Action.
Caption: MIC and MBC Assay Workflow.
Caption: Time-Kill Kinetics Assay Workflow.
References
Application Notes and Protocols for Teicoplanin A3-1 in Minimum Inhibitory Concentration (MIC) Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teicoplanin is a glycopeptide antibiotic effective against a broad spectrum of pathogenic Gram-positive bacteria.[1][2][3] Its primary mechanism of action involves the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1][4] Teicoplanin binds to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall cross-linking. This disruption of the cell wall integrity ultimately leads to bacterial cell death. These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Teicoplanin A3-1, a crucial parameter for assessing its antimicrobial potency and for monitoring the emergence of resistant strains.
Quantitative Data: this compound MIC Values
The following tables summarize the MIC values of this compound against various Gram-positive bacteria. These values have been compiled from multiple studies and serve as a reference for expected antimicrobial activity.
Table 1: Teicoplanin MIC Breakpoints for Staphylococcus aureus
| MIC (µg/mL) | Interpretation (CLSI) |
| ≤ 8 | Susceptible |
| 16 | Intermediate |
| ≥ 32 | Resistant |
Data sourced from Clinical and Laboratory Standards Institute (CLSI) guidelines.
Table 2: Quality Control Ranges for Teicoplanin MIC Testing
| Quality Control Strain | Method | MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | Broth Microdilution | 0.12 - 0.5 |
| Enterococcus faecalis ATCC® 29212™ | Broth Microdilution | 0.06 - 0.25 |
These ranges are recommended for monitoring the performance of teicoplanin susceptibility tests.
Table 3: Reported Teicoplanin MIC Ranges for Various Gram-Positive Bacteria
| Bacterial Species | MIC Range (µg/mL) |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.25 - 8 |
| Streptococci | ≤ 2 |
| Enterococci | ≤ 2 |
| Aerococci | ≤ 2 |
| Pediococci | ≤ 2 |
Note: MIC values can vary based on the specific strain and testing methodology.
Mechanism of Action of Teicoplanin
Teicoplanin targets the synthesis of the bacterial cell wall. The diagram below illustrates the key steps in its mechanism of action.
Caption: Mechanism of action of this compound.
Experimental Protocols for MIC Determination
The following are detailed protocols for determining the MIC of this compound using broth microdilution and agar dilution methods, adhering to CLSI standards.
Broth Microdilution Method
This method is considered a gold standard for quantitative MIC determination.
Materials:
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or nephelometer
Procedure:
-
Preparation of Teicoplanin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 µg/mL.
-
Preparation of Teicoplanin Dilutions: Perform serial two-fold dilutions of the teicoplanin stock solution in CAMHB to achieve final concentrations ranging from 0.06 to 64 µg/mL in the microtiter plate wells.
-
Inoculum Preparation: From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline or PBS. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation: Dilute the adjusted bacterial suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL. Add 50 µL of the diluted inoculum to each well of the microtiter plate containing 50 µL of the teicoplanin dilutions.
-
Controls:
-
Growth Control: A well containing only inoculated broth.
-
Sterility Control: A well containing only uninoculated broth.
-
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Agar Dilution Method
This method is suitable for testing multiple isolates simultaneously.
Materials:
-
This compound powder
-
Mueller-Hinton Agar (MHA)
-
Petri dishes
-
Bacterial cultures in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Incubator (35°C ± 2°C)
-
Inoculum replicating apparatus (optional)
Procedure:
-
Preparation of Teicoplanin-Agar Plates: Prepare a series of MHA plates containing two-fold dilutions of this compound. Add the appropriate volume of teicoplanin stock solution to molten MHA (cooled to 45-50°C) before pouring the plates.
-
Inoculum Preparation: Prepare the bacterial inoculum as described for the broth microdilution method (adjusted to a 0.5 McFarland standard).
-
Inoculation: Spot-inoculate the surface of the teicoplanin-containing agar plates with the bacterial suspension (approximately 1-10 µL per spot, delivering 10⁴ CFU/spot).
-
Controls: Include a growth control plate (MHA without teicoplanin) to ensure the viability of the isolates.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading the Results: The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or a single colony.
Experimental Workflow for MIC Determination
The following diagram outlines the general workflow for determining the MIC of this compound.
References
Sample preparation techniques for Teicoplanin A3-1 analysis in serum.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Teicoplanin A3-1 and its related components from human serum for quantitative analysis. The included methods—Protein Precipitation, Solid-Phase Extraction, and Liquid-Liquid Extraction—are presented with comprehensive experimental procedures, performance data, and visual workflows to guide researchers in selecting and implementing the most suitable technique for their analytical needs.
Introduction
Teicoplanin is a glycopeptide antibiotic used in the treatment of severe Gram-positive bacterial infections.[1] It is a complex mixture of several components, with the five main active molecules being A2-1, A2-2, A2-3, A2-4, and A2-5, and a more polar degradation product, A3-1.[2] Therapeutic drug monitoring (TDM) of teicoplanin is crucial to ensure efficacy and avoid potential toxicity.[1][3] Accurate quantification of teicoplanin components, including A3-1, in serum requires robust and efficient sample preparation to remove interfering endogenous substances like proteins.
This guide details three common sample preparation techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). Each method is described with a step-by-step protocol, followed by a summary of its quantitative performance and a graphical workflow.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from serum samples. It is often employed for its simplicity and speed, making it suitable for high-throughput analysis.[3] Acetonitrile is a commonly used precipitating agent.
Experimental Protocol: Acetonitrile Precipitation
-
Sample Aliquoting: Pipette 100 µL of serum sample into a microcentrifuge tube.
-
Internal Standard (IS) Addition: Add 35 µL of the internal standard solution (e.g., 100 mg/L vancomycin in distilled water).
-
Precipitation: Add 500 µL of cold acetonitrile to the tube.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tube at 10,000 rpm (or approximately 10,000 x g) for 5 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a clean vial.
-
Dilution: Add 200 µL of the initial mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid) to the supernatant.
-
Final Vortexing: Vortex the vial for 10 seconds before injection into the analytical system (e.g., LC-MS/MS).
Quantitative Data Summary
| Parameter | Value | Reference |
| Recovery | 76% - 96.6% | |
| Linearity Range | 1.56 - 100 mg/L | |
| Intra-day Precision (CV%) | < 7.5% | |
| Inter-day Precision (CV%) | < 7.5% | |
| Lower Limit of Quantification (LLOQ) | 0.2 - 1.00 mg/L |
Workflow Diagram
Solid-Phase Extraction (SPE)
Solid-phase extraction provides a cleaner sample extract compared to protein precipitation by utilizing a solid sorbent to selectively retain the analyte of interest while washing away interferences. This results in reduced matrix effects and potentially higher sensitivity.
Experimental Protocol: Oasis HLB Cartridge
-
Sample Pre-treatment: Mix the serum sample with 10 M urea to denature proteins.
-
Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of distilled water through it.
-
Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% acetonitrile in distilled water to remove polar impurities. Discard the eluate.
-
Elution: Elute the teicoplanin components from the cartridge with 0.5 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase for analysis.
Quantitative Data Summary
| Parameter | Value | Reference |
| Recovery | > 90% | |
| Linearity Range | 5 - 55 µg/mL | |
| Limit of Detection (LOD) | < 0.06 µg/mL for each of the six major components |
Workflow Diagram
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases. It can provide very clean extracts.
Experimental Protocol: Chloroform Back-Extraction
-
Initial Precipitation: To 200 µL of serum sample, add 400 µL of acetonitrile and vortex for 20 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
Extraction: Add an appropriate volume of chloroform to the supernatant, vortex, and centrifuge to separate the layers. Teicoplanin will partition into the aqueous phase.
-
Aqueous Phase Collection: Carefully collect the upper aqueous phase for analysis.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 10 - 100 mg/L | |
| Reproducibility | Comparable to Fluorescence Polarization Immunoassay (FPIA) | |
| Correlation with FPIA (r²) | 0.974 |
Workflow Diagram
References
Spectrophotometric Determination of Teicoplanin A3-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the spectrophotometric determination of Teicoplanin A3-1. Teicoplanin is a glycopeptide antibiotic complex, and all its components share a common core, this compound.[1][2][3] The methods described herein are suitable for the quantitative analysis of the total teicoplanin content, with this compound being the fundamental structural unit.
Two primary spectrophotometric methods are detailed: a visible spectrophotometric method involving a diazo-coupling reaction and another based on the formation of Prussian blue. These methods are valuable for the quantification of teicoplanin in pure form and in pharmaceutical preparations.[1][4] For the specific quantification of this compound in the presence of other teicoplanin components, a separation technique such as High-Performance Liquid Chromatography (HPLC) is typically required.
I. Method 1: Diazo-Coupling Reaction
This method is based on the coupling of teicoplanin with diazotized p-nitroaniline in an alkaline medium to form a colored azo dye, which can be quantified spectrophotometrically.
Quantitative Data Summary
| Parameter | Value | Reference |
| λmax (Maximum Absorbance Wavelength) | 490 nm | |
| Beer's Law Range | 2 - 80 µg/mL | |
| Molar Absorptivity (ε) | 2.8 x 10⁴ L·mol⁻¹·cm⁻¹ | |
| Sandell's Sensitivity | 0.0625 µg/cm² | |
| Relative Standard Deviation (RSD) | < 2.7% (n=5) | |
| Stability of Azo Dye | 60 minutes |
Experimental Protocol
1. Reagent Preparation:
-
Teicoplanin Standard Solution (200 µg/mL): Accurately weigh 0.02 g of this compound reference standard and dissolve it in distilled water in a 100 mL volumetric flask. Make up to the mark with distilled water.
-
p-Nitroaniline Solution (0.1% w/v): Dissolve 0.1 g of p-nitroaniline in 100 mL of 1 M hydrochloric acid.
-
Sodium Nitrite Solution (0.5% w/v): Dissolve 0.5 g of sodium nitrite in 100 mL of distilled water.
-
Sodium Hydroxide Solution (2 M): Dissolve 8.0 g of sodium hydroxide in 100 mL of distilled water.
-
Diazotized p-Nitroaniline Reagent: Prepare fresh before use by mixing equal volumes of 0.1% p-nitroaniline solution and 0.5% sodium nitrite solution in an ice bath.
2. Sample Preparation (from Pharmaceutical Formulation):
-
For injections (e.g., Targocid), mix the contents of two vials.
-
Accurately weigh an amount of the powder equivalent to 0.02 g of teicoplanin.
-
Dissolve the powder in distilled water and dilute to 100 mL in a volumetric flask to obtain a concentration of 200 µg/mL.
-
Take a suitable aliquot for the assay.
3. Assay Procedure:
-
Pipette aliquots of the standard or sample solution into a series of 10 mL volumetric flasks to cover the concentration range of 2-80 µg/mL.
-
Add 1 mL of freshly prepared diazotized p-nitroaniline reagent to each flask and mix well.
-
Allow the mixture to stand for 5 minutes at room temperature.
-
Add 2 mL of 2 M sodium hydroxide solution to each flask and dilute to the mark with distilled water.
-
Measure the absorbance of the resulting orange-red azo dye at 490 nm against a reagent blank prepared in the same manner without the teicoplanin solution.
Workflow and Principle Diagrams
References
Troubleshooting & Optimization
How to improve the resolution of Teicoplanin components in HPLC.
Welcome to the technical support center for the chromatographic analysis of Teicoplanin. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals improve the resolution of Teicoplanin components in High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: Enhancing Teicoplanin Component Resolution
This section addresses specific issues you may encounter during the HPLC analysis of Teicoplanin, providing actionable solutions to improve the separation of its closely related components.
Q1: Why am I seeing poor resolution between the main Teicoplanin A2 components (A2-1, A2-2, A2-3, A2-4, and A2-5)?
A: Poor resolution of the Teicoplanin A2 complex is a common challenge due to the structural similarity of these components.[1][2] Several factors in your HPLC method can be optimized to enhance their separation.
Possible Causes & Solutions:
-
Inadequate Mobile Phase Composition: The type and concentration of the organic modifier and the pH of the aqueous phase are critical for selectivity.
-
Suboptimal Gradient Program: A generic gradient may not provide sufficient separation for these closely related compounds.
-
Incorrect Column Chemistry or Dimensions: The choice of stationary phase and column length can significantly impact resolution.
-
Elevated Flow Rate: Higher flow rates can lead to peak broadening and decreased resolution.[3]
Recommendations for Improvement:
-
Mobile Phase Optimization:
-
Organic Modifier: Acetonitrile is commonly used.[4][5] Varying the ratio of acetonitrile to the aqueous buffer can alter selectivity. Some methods also use methanol.
-
Aqueous Buffer and pH: A slightly acidic mobile phase is often employed. Consider using sodium phosphate buffer or a mass spectrometry compatible buffer like ammonium formate at a pH around 6.0. The pH can influence the ionization state of the glycopeptide and thus its interaction with the stationary phase.
-
-
Gradient Elution Adjustment:
-
Employ a shallow gradient where the concentration of the organic modifier increases slowly. This extends the separation window for the closely eluting A2 components. A study successfully separated the six main components using a gradient of acetonitrile and 15.4 mM NaH2PO4.
-
-
Column Selection:
-
Stationary Phase: A standard C18 column is the most common choice for Teicoplanin analysis.
-
Particle Size and Column Length: Using a column with a smaller particle size (e.g., 1.8 µm) or increasing the column length can enhance efficiency and resolution.
-
The following table summarizes a gradient program that has been shown to be effective for separating Teicoplanin components:
| Time (minutes) | % Solvent A (5% ACN in 15.4 mM NaH2PO4) | % Solvent B (75% ACN in 15.4 mM NaH2PO4) |
| 0 - 5 | 90% | 10% (Isocratic) |
| 5 - 15 | 90% to 70% | 10% to 30% (Linear Gradient) |
| 15 - 35 | 70% | 30% (Isocratic) |
| 35 - 47 | 90% | 10% (Column Re-equilibration) |
| Table adapted from a published HPLC method for Teicoplanin component quantitation. |
Q2: My peak shapes are poor (e.g., tailing or fronting). How can I improve them?
A: Poor peak shape can compromise resolution and the accuracy of quantification. Several factors can contribute to this issue.
Possible Causes & Solutions:
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Secondary Interactions: Silanol groups on the silica backbone of the stationary phase can interact with the analyte, causing peak tailing.
-
Inappropriate pH of the Mobile Phase: A mobile phase pH close to the pKa of Teicoplanin can lead to poor peak shape.
-
Column Degradation: Loss of stationary phase or blockages can affect peak symmetry.
Recommendations for Improvement:
-
Reduce Injection Volume/Concentration: Dilute your sample to avoid overloading the column.
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. For Teicoplanin, a pH of around 6.0 has been used successfully.
-
Use a Modern, End-capped Column: High-purity silica columns with proper end-capping minimize secondary interactions with free silanol groups.
-
Incorporate Additives: Small amounts of additives like triethylamine (TEA) can be used in the mobile phase to mask active silanol sites, though this may not be ideal for MS detection.
-
Lower the Flow Rate: Reducing the flow rate can sometimes improve peak shape and resolution.
Q3: I'm having trouble separating Teicoplanin from its related substances/impurities. What should I do?
A: The European Pharmacopoeia outlines specific requirements for the separation of Teicoplanin from its related impurities. Achieving this often requires a highly optimized method.
Recommendations:
-
Adopt a Validated Method: A good starting point is to use a method that has been validated for the analysis of Teicoplanin and its impurities, such as the one described in the European Pharmacopoeia or other published literature.
-
Optimize the Mobile Phase: The separation of impurities may require a different mobile phase composition than what is optimal for the main components. Experiment with different organic modifiers (acetonitrile vs. methanol) and different buffer systems (phosphate vs. formate).
-
Temperature Control: Increasing the column temperature can sometimes improve the resolution between closely eluting peaks by decreasing mobile phase viscosity and enhancing mass transfer. However, the effect of temperature should be evaluated systematically.
A validated LC-UV method compatible with mass spectrometry has been developed for separating Teicoplanin from its impurities, which could serve as a valuable reference.
| Parameter | Recommended Condition |
| Column | LiChrospher 100 RP-18 |
| Mobile Phase A | 25 mM Ammonium Formate, pH 6.00 |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient |
| Summary of an MS-compatible HPLC method for Teicoplanin and its impurities. |
Frequently Asked Questions (FAQs)
What is Teicoplanin and what are its main components?
Teicoplanin is a glycopeptide antibiotic produced by the fermentation of Actinoplanes teichomyceticus. It is not a single molecule but a complex mixture of several closely related components. The major components are five molecules designated as A2-1, A2-2, A2-3, A2-4, and A2-5, which differ in the fatty acid chains attached to the glycopeptide core. Another key component is the more polar A3 group.
What type of HPLC column is best suited for Teicoplanin analysis?
Reversed-phase HPLC is the most common technique for analyzing Teicoplanin. A C18 stationary phase is widely used and provides good retention and selectivity for the different components. Columns with high-purity silica and effective end-capping are recommended to ensure good peak shape.
Is a gradient or isocratic elution better for separating Teicoplanin components?
Due to the complexity of the Teicoplanin mixture, a gradient elution is generally required to achieve adequate resolution of all major components and related impurities within a reasonable analysis time. An isocratic method might be sufficient for quantifying total Teicoplanin but is unlikely to separate the individual A2 components effectively.
How does temperature affect the separation of Teicoplanin components?
Adjusting the column temperature can influence the separation.
-
Increased Temperature: Generally leads to sharper peaks and shorter retention times due to lower mobile phase viscosity. It can sometimes improve resolution, but not always.
-
Decreased Temperature: Can increase retention and may enhance selectivity between certain components.
The optimal temperature should be determined experimentally for your specific method. A study on a Teicoplanin-based chiral stationary phase noted that decreasing the temperature generally increases resolution.
Experimental Protocols
Protocol: High-Resolution Separation of Teicoplanin Components by RP-HPLC
This protocol is a representative method for achieving good resolution of the main Teicoplanin components.
1. Materials and Reagents:
-
Teicoplanin standard
-
Acetonitrile (HPLC grade)
-
Sodium Dihydrogen Phosphate (NaH2PO4) (Analytical grade)
-
Ultrapure water
-
0.45 µm filters for mobile phase filtration
2. Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 15.4 mM solution of NaH2PO4 in ultrapure water. Add 5% (v/v) acetonitrile. Filter and degas.
-
Mobile Phase B: Prepare a 15.4 mM solution of NaH2PO4 in ultrapure water. Add 75% (v/v) acetonitrile. Filter and degas.
4. Chromatographic Conditions:
| Parameter | Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 279 nm |
| Injection Volume | 20 µL |
| Gradient Program | See table below |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 - 5.0 | 90 | 10 |
| 5.1 - 15.0 | 90 → 70 | 10 → 30 |
| 15.1 - 35.0 | 70 | 30 |
| 35.1 - 47.0 | 90 | 10 |
5. Sample Preparation:
-
Accurately weigh and dissolve the Teicoplanin standard in ultrapure water to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
6. System Suitability:
-
Before running samples, perform several injections of the standard to ensure the system is equilibrated and that retention times and peak areas are reproducible.
-
The resolution between the critical pair of peaks (e.g., A2-2 and A2-3) should meet the predefined criteria (typically Rs > 1.5).
Visualizations
HPLC Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor resolution in HPLC experiments.
Caption: A workflow for systematically troubleshooting HPLC resolution problems.
Key Factors Influencing HPLC Resolution
This diagram shows the relationship between key chromatographic parameters and their impact on resolution.
References
- 1. HPLC quantitation of the six main components of teicoplanin in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 4. academic.oup.com [academic.oup.com]
- 5. A new MS compatible HPLC-UV method for Teicoplanin drug substance and related impurities, part 1: Development and validation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Teicoplanin A3-1 Analysis in Mass Spectrometry
Welcome to the technical support center for troubleshooting challenges in the mass spectrometric analysis of Teicoplanin A3-1. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues that can lead to poor signal intensity during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial checks to perform when experiencing poor signal intensity for this compound?
When encountering low signal intensity for this compound, a systematic initial check of both the instrument and the sample is crucial. Start by verifying the mass spectrometer's performance by running a system suitability test with a known standard to ensure the instrument is calibrated and functioning correctly.[1][2] Concurrently, inspect your sample preparation. Given that Teicoplanin is a glycopeptide, improper sample handling can lead to degradation. Ensure the stability of your stock solutions and prepared samples.[3]
Q2: My overall Teicoplanin signal is detectable, but the A3-1 component is specifically weak. What could be the cause?
Teicoplanin is a complex mixture of several components, with the five major ones being A2-1 through A2-5, and A3-1 being a more polar degradation product.[4] If other components are detected with good intensity, the issue may lie in the specific chromatographic or mass spectrometric conditions being less optimal for A3-1. It is also possible that the concentration of A3-1 in your particular sample is genuinely low.
Q3: Could the ionization mode and polarity be affecting my this compound signal?
Absolutely. The choice of ionization technique and polarity is critical for signal intensity. For glycopeptides like Teicoplanin, electrospray ionization (ESI) in positive ion mode is generally preferred.[5] This is because the basic amine groups on the peptide backbone are readily protonated, leading to the formation of [M+H]⁺ or [M+2H]²⁺ ions. It is highly recommended to screen both positive and negative ion modes during method development to determine the optimal polarity for this compound.
Troubleshooting Guides
Issue 1: Weak or No Signal for this compound
This guide provides a step-by-step approach to diagnose and resolve weak or absent signals for this compound.
Troubleshooting Workflow for Poor this compound Signal
Caption: A step-by-step guide to troubleshooting poor this compound signal.
Q4: How can I optimize my mobile phase to improve the signal?
The composition of the mobile phase, particularly the concentration of acid modifiers, can significantly impact ionization efficiency. For Teicoplanin analysis, a mobile phase consisting of acetonitrile and water, both containing 0.1% formic acid, is commonly used. The formic acid helps to protonate the analyte, which is crucial for good signal intensity in positive ion ESI. If you are experiencing a poor signal, you could experiment with slightly varying the formic acid concentration (e.g., 0.05% to 0.2%) to find the optimal pH for ionization.
Q5: Could adduct formation be the reason for my low this compound signal?
Yes, adduct formation can lead to a decrease in the signal of the primary ion of interest. Teicoplanin has been shown to form adducts with dextrose in aqueous solutions. This interaction occurs between the aldehyde group of dextrose and the amino group of Teicoplanin. If your sample matrix contains sugars like dextrose, you may observe a decrease in the free this compound signal. The formation of these adducts is dependent on the concentration of dextrose and is thought to be inversely proportional to the hydrogen ion concentration.
| Parameter | Effect on Dextrose Adduct Formation | Troubleshooting Action |
| Dextrose Concentration | Directly proportional to adduct formation. | If possible, minimize dextrose in the sample matrix or use a sample preparation technique to remove it. |
| Hydrogen Ion Conc. (pH) | Inversely proportional to adduct formation. | Ensure the mobile phase is sufficiently acidic (e.g., with formic acid) to discourage adduct formation. |
| Phosphate Ion | Catalyzes the reverse reaction (adduct dissociation). | Consider the presence of phosphate in your buffers, as it may influence the equilibrium. |
| Temperature & Time | Equilibrium is reached faster at room temperature than at 4°C. | Be mindful of sample storage time and temperature, especially if dextrose is present. |
Issue 2: Ion Suppression Effects
Ion suppression is a common phenomenon in ESI-MS where co-eluting matrix components interfere with the ionization of the analyte of interest, leading to a reduced signal.
Logical Flow for Diagnosing Ion Suppression
Caption: A systematic approach to identifying and mitigating ion suppression.
Q6: How can I determine if ion suppression is affecting my this compound signal?
A common method to investigate ion suppression is to perform a post-column infusion experiment. In this setup, a constant flow of this compound standard is introduced into the mobile phase after the analytical column, while a blank matrix sample is injected. A dip in the baseline signal of this compound at the retention times of co-eluting matrix components indicates ion suppression.
Q7: What are effective strategies to mitigate ion suppression?
If ion suppression is confirmed, several strategies can be employed:
-
Improve Chromatographic Separation: Modifying the LC gradient to better separate this compound from interfering matrix components is a primary solution.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant suppression.
-
Advanced Sample Preparation: Employing more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering compounds. For Teicoplanin, protein precipitation is a common first step, but if suppression persists, SPE should be considered.
-
Use of an Internal Standard: A stable isotope-labeled internal standard of this compound, if available, can help to compensate for signal loss due to matrix effects.
Experimental Protocols
Protocol 1: Basic Sample Preparation using Protein Precipitation
This protocol is a common starting point for the analysis of Teicoplanin in plasma or serum samples.
-
To 100 µL of plasma or serum sample, add an appropriate internal standard.
-
Add 500 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer a portion of the clear supernatant to an autosampler vial for LC-MS/MS analysis.
| Parameter | Value/Description | Reference |
| Sample Volume | 100 µL | |
| Precipitation Agent | Acetonitrile | |
| Precipitation Agent Volume | 500 µL | |
| Centrifugation Speed | 10,000 rpm | |
| Centrifugation Time | 5 minutes |
Protocol 2: Direct Infusion for Mass Spectrometer Tuning
This protocol is useful for optimizing the mass spectrometer parameters for this compound without the complexity of the LC system.
-
Prepare a standard solution of this compound (e.g., 1 µg/mL in 50:50 methanol:water with 0.1% formic acid).
-
Set up an infusion pump to deliver the standard solution at a low, constant flow rate (e.g., 5-10 µL/min) directly to the mass spectrometer's ion source.
-
Acquire data in full scan mode over a relevant mass range to identify the precursor ion (e.g., [M+H]⁺ or [M+2H]²⁺).
-
Switch to product ion scan mode and optimize the collision energy to obtain a stable and intense fragmentation pattern.
-
Select the most abundant and specific product ions for developing a multiple reaction monitoring (MRM) method.
References
Teicoplanin A3-1 Stability in Aqueous Solutions: A Technical Support Center
For researchers, scientists, and drug development professionals working with Teicoplanin A3-1, ensuring its stability in aqueous solutions is critical for reliable experimental outcomes. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to the Teicoplanin A2 complex?
This compound is a more polar analogue and a primary degradation product of the five major components of the Teicoplanin A2 complex (A2-1 through A2-5)[1]. It is formed through the cleavage of the lipoaminoglycoside substituent from the glycopeptide core, a process that can occur via hydrolysis[1][2]. Due to its relationship with the active Teicoplanin A2 components, monitoring the presence and formation of this compound is crucial for assessing the stability and purity of teicoplanin-based formulations.
Q2: What are the primary factors influencing the stability of this compound in aqueous solutions?
The stability of glycopeptide antibiotics like teicoplanin in aqueous solutions is significantly influenced by several factors:
-
pH: Glycopeptide stability is highly dependent on the pH of the solution. Acidic or basic conditions can catalyze hydrolysis, leading to the degradation of the parent compound[3]. For the teicoplanin complex, a reconstituted solution in water typically has a pH between 7.2 and 7.8.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation. For optimal stability, reconstituted teicoplanin solutions should be stored at refrigerated temperatures (around 4°C)[4].
-
Presence of Other Excipients: The composition of the aqueous solution can impact stability. For instance, the presence of dextrose can lead to the formation of adducts with teicoplanin.
Q3: What are the recommended solvents and storage conditions for this compound?
This compound has poor solubility in water but is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol. For creating aqueous stock solutions, it is common practice to first dissolve the compound in a minimal amount of a compatible organic solvent like DMSO and then dilute it with the desired aqueous buffer.
For long-term storage, this compound solid should be kept at -20°C. Reconstituted aqueous solutions of the teicoplanin complex are recommended to be stored at 4°C and used within a limited time frame to minimize degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound in aqueous solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in aqueous buffer. | Poor aqueous solubility of this compound. | - Increase the proportion of organic co-solvent (e.g., DMSO, ethanol) in your final solution, ensuring it is compatible with your experimental system.- Adjust the pH of the buffer, as solubility can be pH-dependent.- Prepare a more dilute solution. |
| Loss of biological activity or inconsistent results over time. | Degradation of this compound in the aqueous solution. | - Prepare fresh solutions before each experiment.- Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.- For working solutions, store at 4°C and use within 24 hours.- Perform a stability study under your specific experimental conditions (buffer, temperature) to determine the viable usage window. |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products. | - This is indicative of instability. Review your solution preparation and storage procedures.- The primary degradation pathway is likely hydrolysis. Ensure the pH of your solution is within a stable range.- Consider performing a forced degradation study to identify potential degradation products and validate your analytical method's stability-indicating capabilities. |
| Variability between different batches of prepared solutions. | Incomplete dissolution or handling inconsistencies. | - Ensure complete dissolution of the solid this compound in the organic solvent before adding the aqueous buffer.- Use a vortex or sonication to aid dissolution.- Standardize the preparation protocol, including solvent volumes, mixing times, and storage conditions. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes a general method for preparing a stock solution of this compound, which can be further diluted to working concentrations.
-
Weighing: Accurately weigh the desired amount of solid this compound in a microcentrifuge tube.
-
Initial Dissolution: Add a minimal volume of a suitable organic solvent (e.g., DMSO) to the solid. The choice of solvent should be compatible with the downstream application.
-
Solubilization: Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be used to facilitate dissolution.
-
Dilution: Add the desired aqueous buffer to the dissolved this compound solution to achieve the final stock concentration. It is recommended to add the buffer slowly while vortexing to prevent precipitation.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. This protocol outlines a general approach for a forced degradation study of this compound.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
pH meter
-
Incubator/water bath
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent mixture (e.g., water with a small amount of organic co-solvent for solubility).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Incubate at room temperature or a slightly elevated temperature for a defined period. Neutralize the solution with HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with H₂O₂ solution. Keep at room temperature for a defined period.
-
Thermal Degradation: Expose the stock solution to elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH guidelines.
-
-
Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.
Visualizations
Logical Workflow for Troubleshooting this compound Instability
Caption: Troubleshooting workflow for addressing this compound instability.
Degradation Pathway of Teicoplanin A2 to A3-1
Caption: Hydrolytic degradation of Teicoplanin A2 to this compound.
References
- 1. Teicoplanin, antibiotics from Actinoplanes teichomyceticus nov. sp. VI. Chemical degradation: physico-chemical and biological properties of acid hydrolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Glycopeptide antibiotic drug stability in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of the stability of teicoplanin in intravenous infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent the degradation of Teicoplanin A2 to A3-1 during analysis.
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of Teicoplanin A2 to its main degradation product, Teicoplanin A3-1, during analytical procedures.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of Teicoplanin A2 and provides step-by-step solutions to mitigate its degradation.
Issue 1: Presence of this compound peak in a fresh Teicoplanin A2 standard.
-
Question: I am seeing a significant peak corresponding to this compound in the chromatogram of my freshly prepared Teicoplanin A2 standard. What could be the cause?
-
Answer: This issue can arise from several factors related to the handling and preparation of your standard solution.
-
Improper Storage of Stock Powder: Teicoplanin powder should be stored under refrigerated conditions (2°C to 8°C) to maintain its stability and potency.[1] Improper storage at room temperature or exposure to humidity can lead to initial degradation.
-
pH of the Solvent: Teicoplanin is susceptible to degradation under both acidic and basic conditions. Controlled acid hydrolysis is a known method to convert the A2 complex to A3-1.[2] Conversely, a pH greater than 10 can lead to the formation of epimeric species.[3] Ensure the solvent used for reconstitution is within a neutral pH range.
-
Solvent Purity: Use high-purity solvents (e.g., HPLC-grade methanol, acetonitrile, or water) for sample preparation. Impurities in the solvent could catalyze the degradation process. Teicoplanin is soluble in ethanol, methanol, DMF, and DMSO, but has poor water solubility.[4]
-
Issue 2: Increase in this compound peak area over time during a sequence of analyses.
-
Question: During an automated HPLC or UPLC-MS/MS run, I observe a gradual increase in the peak area of this compound and a corresponding decrease in the Teicoplanin A2 peaks in my quality control samples. What is causing this in-sequence degradation?
-
Answer: This indicates instability of the sample in the autosampler. The following factors should be considered:
-
Autosampler Temperature: Higher temperatures can accelerate the degradation of Teicoplanin. It is recommended to maintain the autosampler temperature at a controlled, low temperature (e.g., 4°C). Studies have shown that Teicoplanin solutions are stable for up to 6 days when stored at 4°C.[5]
-
pH of the Mobile Phase: If the mobile phase is acidic or basic, it can induce on-column or in-vial degradation. While a slightly acidic mobile phase is often used for chromatographic separation of glycopeptides, a very low pH should be avoided.
-
Exposure to Light: Although not extensively documented for Teicoplanin in the provided results, photostability is a general concern for complex molecules. It is good practice to use amber vials to protect samples from light, especially for long analytical runs.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of Teicoplanin A2 to A3-1?
A1: this compound is the common degradation product of the Teicoplanin A2 complex (which includes A2-1 through A2-5). The degradation involves the cleavage of the N-acyl-β-D-glucosamine (lipoaminoglycoside) substituent from the glycopeptide core. This hydrolysis reaction can be accelerated by acidic conditions.
Q2: What are the optimal storage conditions for Teicoplanin A2 stock solutions?
A2: For short-term storage (up to 6 days), Teicoplanin solutions are chemically stable at 4°C. For longer-term storage, freezing the stock solution is advisable, though specific stability data at freezing temperatures from the provided results is limited. It is recommended to prepare fresh working solutions from a properly stored solid stock.
Q3: Can the type of analytical column used affect the degradation of Teicoplanin A2?
A3: While the column itself is unlikely to be the primary cause of degradation, the conditions used with the column can have an effect. For instance, using a column that requires a highly acidic or basic mobile phase for optimal separation could contribute to the degradation of the analyte on the column. Most analyses are performed using C18 reverse-phase columns.
Q4: Are there any additives that can be used to stabilize Teicoplanin A2 in solution?
A4: The provided information does not specify any particular stabilizing agents. The key to preventing degradation lies in controlling the experimental parameters such as pH, temperature, and light exposure. Using high-purity solvents and maintaining a clean analytical system will also contribute to sample stability.
Quantitative Data Summary
The following table summarizes the stability of Teicoplanin under different conditions based on the available literature.
| Parameter | Condition | Observation | Stability Duration | Reference |
| Storage Temperature (Solution) | 4°C in 5% dextrose injection | Chemically stable with slight color change and pH decrease. | 6 days | |
| Storage Temperature (Solution) | 4°C in parenteral nutrition solution | Concentrations remained unchanged. | 168 hours (7 days) | |
| Storage Temperature (Solution) | Room Temperature in parenteral nutrition solution | Concentrations remained unchanged. | 24 hours | |
| Storage Temperature (Powder) | 2°C to 8°C | Recommended for maintaining stability and potency. | Not specified | |
| pH (Solution) | > 10 | Can give rise to epimeric species. | Not specified | |
| pH (Solution) | 11 (from freezing point to room temperature) | Epimerization is practically negligible. | Not specified |
Experimental Protocols
Protocol 1: Preparation of Teicoplanin A2 Standard Solution for HPLC Analysis
-
Stock Solution Preparation:
-
Allow the vial of Teicoplanin A2 powder to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the required amount of Teicoplanin A2 powder.
-
Reconstitute the powder in a suitable solvent such as methanol or a mixture of methanol and water to a known concentration (e.g., 1 mg/mL). Ensure the solvent is of high purity (HPLC grade).
-
Gently vortex the solution to ensure complete dissolution. Avoid vigorous shaking.
-
-
Working Standard Preparation:
-
Perform serial dilutions of the stock solution with the mobile phase or a solvent compatible with the initial chromatographic conditions to achieve the desired concentrations for the calibration curve.
-
Transfer the prepared standards into amber glass or polypropylene autosampler vials.
-
-
Storage:
-
Store the stock solution at 4°C for short-term use (up to a few days). For longer-term storage, aliquot and freeze at -20°C or below.
-
Keep the working standards in a refrigerated autosampler (e.g., 4°C) during the analytical run.
-
Visualizations
Caption: Degradation pathway of Teicoplanin A2 to A3-1.
Caption: Workflow for preventing Teicoplanin A2 degradation.
References
- 1. Thermo Scientific™ Teicoplanin ≥80% A2 | LabMart Limited [labmartgh.com]
- 2. Teicoplanin, antibiotics from Actinoplanes teichomyceticus nov. sp. VI. Chemical degradation: physico-chemical and biological properties of acid hydrolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CA2052455C - Teicoplanin recovery process - Google Patents [patents.google.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. Assessment of the stability of teicoplanin in intravenous infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase for Teicoplanin A3-1 Separation
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Teicoplanin A3-1.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase to separate Teicoplanin components, including A3-1?
A good starting point for separating Teicoplanin components is a reversed-phase HPLC method using a C18 column. A common mobile phase consists of a buffer and an organic modifier. For instance, a mixture of 10 mM sodium dihydrogen phosphate (NaH₂PO₄) buffer and acetonitrile (ACN) in a ratio of approximately 78:22 (v/v) has been used effectively.[1] Another approach involves a gradient elution with mobile phase A as 0.1% (v/v) formic acid in water and mobile phase B as 0.1% (v/v) formic acid in a 5:1 (v/v) acetonitrile-water mixture.[2]
Q2: What are the common organic modifiers used for Teicoplanin separation?
Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers used for the separation of Teicoplanin.[3][4][5] The choice between them can significantly impact selectivity and resolution. Methanol is noted to be a good modifier for Teicoplanin on certain chiral stationary phases. Some methods even use a combination of both, such as a 50:50 (v/v) mixture of acetonitrile and methanol.
Q3: Why is pH control of the mobile phase important for Teicoplanin analysis?
Teicoplanin is a glycopeptide antibiotic with multiple ionizable groups. Controlling the pH of the mobile phase is crucial for achieving consistent retention times and good peak shapes. An acidic mobile phase, often achieved with additives like formic acid, trifluoroacetic acid (TFA), or a phosphate buffer, is commonly used to suppress the ionization of silanol groups on the silica-based stationary phase and to ensure the analyte is in a consistent ionic state. For example, a mobile phase containing 10 mM NaH₂PO₄ can result in a pH of around 2.0–2.1.
Q4: Can I use a gradient elution method for this compound separation?
Yes, a gradient elution method can be very effective, especially for complex samples or when analyzing multiple Teicoplanin components. A gradient allows for the separation of compounds with a wider range of polarities. A typical gradient might start with a low percentage of the organic modifier (e.g., 5% mobile phase B) and linearly increase to a higher percentage (e.g., 100% mobile phase B) over several minutes.
Troubleshooting Guide
Q5: My this compound peak is tailing. What are the possible causes and solutions?
Peak tailing for basic compounds like Teicoplanin is a common issue in reversed-phase HPLC.
-
Cause 1: Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the basic functional groups of Teicoplanin, causing tailing.
-
Solution: Add a basic mobile phase additive like triethylamine (TEA) to compete for the active silanol sites, or decrease the mobile phase pH to suppress silanol ionization. Using a modern, high-purity silica-based column with end-capping can also minimize these interactions.
-
-
Cause 2: Insufficient Buffering: If the mobile phase pH is not adequately controlled, the ionization state of Teicoplanin can vary, leading to peak tailing.
-
Solution: Ensure your buffer concentration is sufficient (typically 10-25 mM) and that the mobile phase pH is at least two units away from the pKa of the analyte.
-
Q6: I am observing broad peaks for all Teicoplanin components. What should I do?
Broad peaks can be caused by several factors affecting the entire chromatogram.
-
Cause 1: Column Degradation: The column may have a void at the inlet or the stationary phase may be degraded. This can happen with silica-based columns at a high pH (>7) and elevated temperatures.
-
Solution: Replace the column. To protect the analytical column, consider using a guard column.
-
-
Cause 2: Extra-Column Volume: Excessive volume in the tubing, detector cell, or injector can lead to band broadening.
-
Solution: Use tubing with a smaller internal diameter and ensure all connections are secure and have minimal dead volume.
-
-
Cause 3: Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak broadening.
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.
-
Q7: My retention times for this compound are drifting. What is the cause?
Drifting retention times can indicate a problem with the HPLC system or column equilibration.
-
Cause 1: Column Temperature Fluctuation: Changes in column temperature will affect retention times.
-
Solution: Use a column oven to maintain a constant and stable temperature.
-
-
Cause 2: Mobile Phase Composition Change: The composition of the mobile phase may be changing over time due to evaporation of the more volatile component or improper mixing.
-
Solution: Ensure the mobile phase is well-mixed and cover the reservoirs to minimize evaporation. If using a gradient, ensure the pump's proportioning valves are functioning correctly.
-
-
Cause 3: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Flush the column with a sufficient volume of the mobile phase (at least 10-20 column volumes) before starting the analysis.
-
Q8: I am having difficulty resolving this compound from other Teicoplanin components. How can I improve resolution?
Improving the resolution between closely eluting peaks often requires adjusting the mobile phase composition.
-
Solution 1: Adjust Organic Modifier Ratio: Systematically vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. This will alter the retention and may improve selectivity.
-
Solution 2: Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can significantly change the selectivity of the separation due to different interactions with the analyte and stationary phase.
-
Solution 3: Modify Mobile Phase pH: Adjusting the pH of the mobile phase can alter the charge of the Teicoplanin components, potentially leading to better separation.
-
Solution 4: Use a Different Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry.
Experimental Protocols
Protocol 1: Isocratic HPLC Method for Teicoplanin Separation
This protocol is based on a method for the quantification of Teicoplanin in human plasma.
-
Mobile Phase Preparation:
-
Prepare a 10 mM sodium dihydrogen phosphate (NaH₂PO₄) buffer.
-
Mix the 10 mM NaH₂PO₄ buffer with acetonitrile (ACN) in a 78:22 (v/v) ratio.
-
Degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 25 µL.
-
Detection: UV at 220 nm.
-
-
Sample Preparation:
-
For plasma samples, deproteinization with acetonitrile is a common step.
-
Protocol 2: Gradient HPLC-MS Method for Teicoplanin Separation
This protocol is adapted from a method for quantifying Teicoplanin using LC-MS/MS.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in a 5:1 (v/v) acetonitrile-water mixture.
-
Degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Column: C18 column.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0.0–0.5 min: 5% B
-
0.5–1.5 min: Linear increase from 5% to 100% B
-
1.5–2.5 min: 100% B
-
2.5–2.6 min: Linear decrease from 100% to 5% B
-
2.6–5.0 min: 5% B
-
-
Quantitative Data Tables
Table 1: Example Mobile Phase Compositions for Teicoplanin Separation
| Mobile Phase Composition | Column Type | Elution Mode | Reference |
| 10 mM NaH₂PO₄ buffer and ACN (78:22, v/v) | C18 | Isocratic | |
| Methanol: Acetonitrile (90:10, v/v) | C18 | Isocratic | |
| Acetonitrile: Methanol (50:50, v/v) | C18 | Isocratic | |
| A: 0.1% Formic acid in water; B: 0.1% Formic acid in 5:1 ACN:water | C18 | Gradient | |
| A: 0.1% TFA in water; B: 0.1% TFA in MeOH | C18 | Gradient |
Table 2: Typical HPLC Operating Parameters
| Parameter | Typical Range/Value | Reference |
| Flow Rate | 0.3 - 2.5 mL/min | |
| Column Temperature | 25 - 40 °C | |
| Injection Volume | 5 - 25 µL | |
| Detection Wavelength | 220 - 279 nm |
Visual Guides
Caption: Workflow for optimizing the mobile phase for this compound separation.
Caption: A logical workflow for troubleshooting common peak shape problems in HPLC.
References
- 1. Quantification of Teicoplanin Using the HPLC-UV Method for Clinical Applications in Critically Ill Patients in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idcmjournal.org [idcmjournal.org]
- 3. iomcworld.org [iomcworld.org]
- 4. repositorio.unesp.br [repositorio.unesp.br]
- 5. Development and validation of a new and rapid HPLC for determination of lyophilized teicoplanin - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Overcoming matrix effects in Teicoplanin A3-1 bioanalysis.
Welcome to the technical support center for Teicoplanin A3-1 bioanalysis. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a specific focus on mitigating matrix effects in LC-MS/MS-based assays.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix.[1] In the context of this compound bioanalysis, components of biological matrices like plasma or serum, such as phospholipids, salts, and proteins, can interfere with the ionization of this compound in the mass spectrometer's ion source.[2][3] This interference, often manifesting as ion suppression, leads to a decreased signal intensity, which can result in inaccurate and imprecise quantification, poor sensitivity, and unreliable pharmacokinetic data.[1]
Q2: What are the primary causes of ion suppression in this compound LC-MS/MS analysis?
A2: The primary causes of ion suppression in the LC-MS/MS analysis of this compound from biological samples include:
-
Phospholipids: These are abundant in plasma and serum and are notorious for causing ion suppression in electrospray ionization (ESI).
-
Salts and Buffers: High concentrations of non-volatile salts from sample collection tubes or buffers can crystallize in the ESI source, leading to reduced ionization efficiency.
-
Endogenous Metabolites: A multitude of small molecule metabolites present in the biological matrix can co-elute with this compound and compete for ionization.
-
Proteins: Although most large proteins are removed during sample preparation, residual proteins or large peptides can still interfere with the analysis.
Q3: How can I assess the presence and extent of matrix effects in my this compound assay?
A3: The presence of matrix effects can be evaluated by comparing the analytical response of an analyte in the presence and absence of the matrix. A common method is the post-extraction addition technique. In this approach, a known amount of the analyte is added to a blank, extracted matrix sample, and the response is compared to that of the analyte in a pure solvent. The matrix effect can be quantified using the following formula:
Matrix Effect (%) = (Peak Area in Post-Extracted Spike / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound bioanalysis.
| Problem | Potential Causes | Recommended Solutions |
| Low Signal Intensity / Poor Sensitivity | - Significant ion suppression from matrix components. - Inefficient extraction recovery. - Suboptimal MS/MS parameters. | - Optimize Sample Preparation: Employ a more rigorous sample clean-up method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. - Chromatographic Separation: Modify the LC gradient to separate this compound from the ion-suppressing regions, which are often at the beginning and end of the chromatogram. - Internal Standard: Use a stable isotope-labeled internal standard to compensate for matrix effects. - Optimize Ion Source Parameters: Adjust parameters such as spray voltage, gas flows, and temperature to enhance this compound ionization. |
| High Variability in Results (%RSD > 15%) | - Inconsistent matrix effects across different samples. - Poor reproducibility of the sample preparation method. - Instrument instability. | - Improve Sample Preparation Consistency: Ensure precise and consistent execution of each step of the sample preparation protocol. Automation can help minimize variability. - Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact. - Check Instrument Performance: Perform system suitability tests to ensure the LC-MS/MS system is performing consistently. |
| Peak Tailing or Splitting | - Column degradation or contamination. - Inappropriate mobile phase pH. - Secondary interactions with the stationary phase. | - Column Maintenance: Use a guard column and regularly flush the analytical column. If necessary, replace the column. - Mobile Phase Optimization: Adjust the mobile phase pH and organic modifier to improve peak shape. The addition of a small amount of formic acid is common. - Use a Different Column: Consider a column with a different stationary phase chemistry. |
| Unexpected Peaks or High Baseline Noise | - Contamination from solvents, reagents, or sample collection tubes. - Carryover from previous injections. | - Use High-Purity Solvents and Reagents: Ensure all chemicals are of LC-MS grade. - Optimize Wash Solvents: Use a strong wash solvent in the autosampler to minimize carryover between injections. - Blank Injections: Run blank injections to identify the source of contamination. |
Experimental Protocols
Sample Preparation: Protein Precipitation (PPT)
This is a simple and fast method for sample clean-up.
-
Procedure:
-
To 100 µL of plasma or serum sample, add 300-400 µL of cold acetonitrile (or methanol).
-
Vortex the mixture for 1-2 minutes to precipitate the proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Advantages: Simple, fast, and inexpensive.
-
Disadvantages: Less effective at removing phospholipids and other endogenous components, which can lead to significant matrix effects.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE provides a more thorough clean-up compared to protein precipitation.
-
Procedure:
-
Conditioning: Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma or serum sample onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.
-
-
Advantages: Provides cleaner extracts, leading to reduced matrix effects and improved sensitivity.
-
Disadvantages: More time-consuming and expensive than PPT.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Teicoplanin Bioanalysis
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Recovery | 85 - 95% | > 90% |
| Matrix Effect | Can be significant (Ion suppression often observed) | Minimal to moderate |
| Throughput | High | Moderate |
| Cost per Sample | Low | High |
| Complexity | Low | High |
Visualizations
Workflow for Overcoming Matrix Effects
The following diagram illustrates a systematic approach to identifying and mitigating matrix effects in this compound bioanalysis.
References
Teicoplanin A3-1 Quantification: A Technical Support Center
Welcome to the technical support center for Teicoplanin A3-1 quantification assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound recovery low and variable?
A: Low and inconsistent recovery is a significant pitfall, often due to the adsorptive nature of teicoplanin. This glycopeptide antibiotic is known to bind non-specifically to surfaces like glass, plasticware (e.g., autosampler vials), and even filter membranes used during sample preparation[1]. This can lead to substantial analyte loss before analysis. Using polypropylene or other low-binding materials and minimizing sample transfer steps can help mitigate this issue.
Q2: What is a suitable internal standard (IS) for this compound quantification?
A: The choice of internal standard is critical for accurate quantification. Several have been successfully used in LC-MS/MS methods. Ristocetin has been implemented as a suitable IS due to its structural similarity to teicoplanin[2][3]. Other validated methods have employed vancomycin hydrochloride, another glycopeptide antibiotic, as the internal standard[4][5]. The ideal IS should co-elute closely with the analyte and exhibit similar ionization and matrix effect characteristics.
Q3: How significant are matrix effects in teicoplanin assays, and how can I minimize them?
A: Matrix effects, caused by co-eluting endogenous components from the biological sample (e.g., plasma, serum), can suppress or enhance the ionization of teicoplanin, leading to inaccurate results. While some studies report minimal matrix effects after effective sample cleanup, it remains a critical parameter to evaluate during method validation. Efficient sample preparation, such as protein precipitation followed by solid-phase extraction (SPE), and the use of a suitable internal standard are key strategies to minimize matrix effects.
Q4: What are the best practices for sample collection and storage to ensure teicoplanin stability?
A: Sample stability is crucial for reliable therapeutic drug monitoring (TDM). While comprehensive stability data for this compound specifically is limited, studies on the teicoplanin complex provide guidance. Teicoplanin is generally stable in plasma when frozen. For short-term storage, keeping samples at 2–8 °C for up to 36 hours is acceptable, but instability has been noted after 72 hours at this temperature. For long-term storage, freezing at -20 °C or -80 °C is recommended. It is also crucial to perform freeze-thaw stability tests during method validation.
Q5: My assay results from LC-MS/MS are consistently lower than those from immunoassays. Is this normal?
A: Yes, it is common for LC-MS/MS methods to yield lower teicoplanin concentrations compared to immunoassays. This is because LC-MS/MS is highly specific and quantifies individual components (like A3-1 or the main A2 complex), whereas immunoassays may exhibit cross-reactivity with different teicoplanin components or related metabolites, leading to a higher reported concentration.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your this compound quantification assay.
Problem 1: Low or No Analyte Signal
| Potential Cause | Recommended Solution |
| Analyte Adsorption | Teicoplanin readily adsorbs to glass and some plastic surfaces. Use low-binding polypropylene tubes and vials. Minimize sample transfer steps. Consider adding a small amount of organic solvent or a surfactant to the sample diluent. |
| Poor Extraction Recovery | The chosen sample preparation method (e.g., protein precipitation, SPE) may be suboptimal. Optimize the pH and solvent composition of extraction solutions. For SPE, ensure the cartridge type (e.g., HLB) is appropriate for teicoplanin. |
| Analyte Instability | Samples may have degraded due to improper storage or handling. Review sample history and ensure adherence to validated storage conditions (see Stability Data table below and FAQ 4). |
| MS Source Conditions | The electrospray ionization (ESI) source may not be optimized. Teicoplanin is typically analyzed in positive ion mode. Optimize parameters like spray voltage, gas flow, and temperature. |
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Recommended Solution |
| Column Contamination/Degradation | Biological samples can contaminate the analytical column over time. Use a guard column and implement a robust column washing procedure between batches. |
| Inappropriate Mobile Phase | The mobile phase pH or composition may be unsuitable. Acidic conditions, often using formic acid, are common for teicoplanin analysis on C8 or C18 columns. Optimize the gradient and organic solvent percentage. |
| Secondary Interactions | Teicoplanin's complex structure can lead to secondary interactions with the column stationary phase. Ensure the mobile phase pH suppresses silanol interactions. |
| Injection Solvent Mismatch | A strong mismatch between the injection solvent and the initial mobile phase can cause peak distortion. The injection solvent should be as weak as, or weaker than, the mobile phase. |
Problem 3: High Signal Variability (Poor Precision)
| Potential Cause | Recommended Solution |
| Inconsistent Sample Preparation | Manual sample preparation steps can introduce variability. Ensure consistent vortexing times, accurate pipetting, and uniform handling for all samples. Automate where possible. |
| Autosampler Carryover | Teicoplanin's adsorptive properties can lead to carryover between injections. Optimize the autosampler wash procedure by using a strong wash solvent (e.g., high organic content with acid). Inject a blank after the highest calibrator to check for carryover. |
| Internal Standard (IS) Issues | The IS may not be behaving similarly to the analyte. Ensure the IS is added early in the sample preparation process to account for variability. Ristocetin or vancomycin are commonly used internal standards. |
| Matrix Effects | Inconsistent matrix effects across different samples can cause high variability. Re-evaluate the sample cleanup procedure to better remove interfering substances. |
Quantitative Data Summary
The following tables summarize typical quantitative parameters from validated LC-MS/MS methods for teicoplanin. Note that many methods quantify the main A2 components but are applicable to A3-1.
Table 1: Typical LC-MS/MS Method Validation Parameters for Teicoplanin
| Parameter | Typical Range/Value | Reference(s) |
| Linearity Range | 1 - 200 µg/mL | |
| 1.56 - 100 mg/L | ||
| 2.5 - 150 mg/L | ||
| Lower Limit of Quantification (LLOQ) | 1 µg/mL | |
| 2.5 mg/L | ||
| Recovery | >93% | |
| Inter- and Intra-day Precision (CV%) | < 7% | |
| Accuracy (Bias %) | 99.6% - 109% |
Table 2: Reported Stability of Teicoplanin in Human Plasma
| Storage Condition | Duration | Stability/Outcome | Reference(s) |
| Room Temperature | 6 - 24 hours | Stable | |
| Room Temperature | 72 hours | Unstable | |
| 2–8 °C | 36 hours | Stable | |
| 2–8 °C | 72 hours | Unstable | |
| -20 °C | Not specified | No evidence of instability | |
| Post-extraction (in autosampler) | 20 hours | Stable | |
| Freeze-Thaw Cycles (x3) | 3 cycles | Stable |
Diagrams and Workflows
Visual aids can clarify complex processes and troubleshooting logic.
References
- 1. Elimination of teicoplanin by adsorption to the filter membrane during haemodiafiltration: screening experiments for linezolid, teicoplanin and vancomycin followed by in vitro haemodiafiltration models for teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of teicoplanin by liquid chromatography-tandem mass spectrometry: development of a novel method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. idcmjournal.org [idcmjournal.org]
- 5. Development of a Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Teicoplanin and Its Application in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
Improving the recovery of Teicoplanin A3-1 from biological samples.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions to improve the recovery of Teicoplanin A3-1 from biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in recovering this compound from biological samples?
A1: The primary challenges include the high protein binding of teicoplanin (around 90-98%), potential for degradation during sample handling and storage, and the presence of matrix effects that can interfere with quantification.[1][2] Teicoplanin consists of a complex of six major components (A2-1, A2-2, A2-3, A2-4, A2-5, and A3-1), which can further complicate consistent recovery and analysis.[2][3]
Q2: Which sample extraction method generally yields the highest recovery for this compound?
A2: Solid-Phase Extraction (SPE) is frequently reported to provide high and consistent recovery rates, often exceeding 90%.[4] While simpler methods like Protein Precipitation (PPT) are faster, they may result in lower recovery and more significant matrix effects. Liquid-Liquid Extraction (LLE) has also been used, but can have challenges with emulsion formation and lower extraction ratios depending on the solvent system.
Q3: How stable is Teicoplanin in biological samples under different storage conditions?
A3: Teicoplanin is generally stable in plasma and serum. Studies have shown it remains stable for at least 24-36 hours at 2–8 °C and for at least one month when frozen at -20 °C. Post-extraction, it has been found to be stable for up to 20 hours. However, repeated freeze-thaw cycles should be avoided to ensure sample integrity.
Q4: What is the impact of protein binding on this compound recovery?
A4: Teicoplanin is highly bound to plasma proteins, primarily albumin. This high binding percentage (≥90%) means that inefficient disruption of this interaction during sample preparation will lead to a significant loss of the analyte, resulting in poor recovery. Methods that effectively denature and precipitate proteins, like using acetonitrile or trichloroacetic acid, are crucial for releasing the bound drug.
Q5: Can matrix effects interfere with this compound quantification even with good recovery?
A5: Yes. Matrix effects, such as ion suppression or enhancement in LC-MS/MS analysis, can significantly impact quantification accuracy, independent of recovery rates. While some methods report minimal matrix effects, it is critical to evaluate them during method validation, for instance by using a post-extraction addition approach. Using a suitable internal standard, like Ristocetin, can help compensate for these effects.
Troubleshooting Guide
Issue 1: Low or Inconsistent Recovery
| Potential Cause | Troubleshooting Steps |
| Incomplete Protein Precipitation | Ensure the ratio of precipitation solvent (e.g., acetonitrile, methanol) to sample is optimal. A common starting point is 2:1 or 3:1 (v/v) solvent-to-sample. Vortex thoroughly and allow sufficient incubation time at a cold temperature (e.g., -20°C for 30 minutes) to maximize protein removal. |
| Inefficient Solid-Phase Extraction (SPE) | 1. Cartridge Conditioning: Ensure the SPE cartridge is properly conditioned and equilibrated according to the manufacturer's protocol. Failure to do so can prevent proper analyte retention. 2. pH Adjustment: The pH of the sample and loading buffer is critical. Teicoplanin recovery can be pH-dependent. Adjust the pH to optimize binding to the sorbent. 3. Inappropriate Elution Solvent: The elution solvent may not be strong enough to desorb the analyte completely. Test different solvents or increase the percentage of the strong solvent in the elution mixture. |
| Analyte Degradation | 1. Temperature Control: Keep biological samples on ice during processing and store them at appropriate temperatures (-20°C or -80°C) immediately after collection. 2. Light Exposure: While less documented for teicoplanin, some complex molecules are light-sensitive. Process samples away from direct light. |
| High Protein Binding | For methods other than PPT, consider a pre-treatment step to denature proteins before extraction. Adding urea or using a precipitating agent as an initial clean-up can release bound teicoplanin. |
Issue 2: Poor Peak Shape or Signal in LC-MS Analysis
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | 1. Dilute the Sample: Diluting the final extract can mitigate matrix effects, though this may impact the limit of quantification. 2. Improve Clean-up: Use a more rigorous extraction method like SPE instead of PPT to remove more interfering matrix components. 3. Optimize Chromatography: Modify the mobile phase composition or gradient to better separate teicoplanin from co-eluting matrix components. |
| Incompatibility with Mobile Phase | Ensure the final extract solvent is compatible with the initial mobile phase conditions to prevent peak distortion. If the extract is in a strong organic solvent, consider evaporating it to dryness and reconstituting in the mobile phase. |
| Carryover | Inject a blank solvent after a high-concentration sample to check for carryover. If present, develop a more stringent needle and injector wash method. |
Data Presentation
Table 1: Comparison of Common Extraction Methods for Teicoplanin
| Method | Reported Recovery Rate | Pros | Cons |
| Protein Precipitation (PPT) | 76% (with Acetonitrile) | Fast, simple, inexpensive. | Lower recovery, high potential for matrix effects, less clean extract. |
| Solid-Phase Extraction (SPE) | >90% | High recovery, clean extracts, reduced matrix effects, potential for automation. | More complex, time-consuming, and expensive than PPT. |
| Liquid-Liquid Extraction (LLE) | Variable; can be up to 100% with reactive extraction. | Good for removing non-polar interferences. | Can be labor-intensive, may form emulsions, requires large solvent volumes. |
| Online Extraction (Turbulent Flow) | Not explicitly stated, but method showed minimal matrix effects. | Automated, high-throughput, suitable for clinical settings. | Requires specialized equipment. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) using Acetonitrile
Based on the method described by Bernareggi et al. (1987)
-
Sample Preparation: Pipette 100 µL of the biological sample (e.g., serum, plasma) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Spike the sample with the working solution of the internal standard (e.g., Ristocetin), if used.
-
Precipitation: Add 200 µL of cold acetonitrile to the tube.
-
Vortex: Vortex the mixture vigorously for at least 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubation (Optional but Recommended): Incubate the tubes at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully aspirate the clear supernatant and transfer it to a clean tube or an HPLC vial for analysis.
-
Analysis: Inject an appropriate volume of the supernatant into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
This is a general protocol based on common SPE principles for teicoplanin.
-
Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 10 M urea to denature proteins and release the bound drug. Vortex to mix.
-
Cartridge Selection: Use a suitable SPE cartridge (e.g., Oasis HLB).
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of purified water through it. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.
-
Elution: Elute the this compound from the cartridge using 1 mL of an appropriate elution solvent (e.g., acetonitrile or methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase.
-
Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.
Visualizations
Caption: Workflow for this compound extraction using Protein Precipitation (PPT).
Caption: General workflow for this compound recovery using Solid-Phase Extraction (SPE).
Caption: Troubleshooting logic for low recovery of this compound.
References
- 1. Pharmacokinetics of teicoplanin during plasma exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of teicoplanin protein-binding variability and clinical utility of its free serum concentration measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Addressing peak tailing for Teicoplanin A3-1 in chromatography.
Welcome to our dedicated support center for troubleshooting chromatographic issues related to Teicoplanin A3-1. This resource provides in-depth answers to frequently asked questions and detailed troubleshooting guides to help you resolve peak tailing and other common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for this compound analysis?
A: Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, exhibiting a trailing edge that is broader than its leading edge. In an ideal chromatogram, peaks should be symmetrical or "Gaussian." Peak tailing is problematic because it can obscure the separation of closely eluting compounds, leading to inaccurate quantification and reduced method reliability. For a complex glycopeptide antibiotic like this compound, maintaining peak symmetry is crucial for achieving accurate and reproducible results.
Q2: What are the common causes of peak tailing for this compound?
A: The most common causes of peak tailing for this compound in reversed-phase chromatography are:
-
Secondary Silanol Interactions: this compound possesses amine and other basic functional groups that can interact strongly with acidic silanol groups present on the surface of silica-based stationary phases (like C18).[1][2] These secondary interactions cause some analyte molecules to be retained longer, resulting in a tailing peak.[2]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to the ionization of both the this compound molecule and the residual silanol groups on the column, exacerbating secondary interactions.[3]
-
Column Overload: Injecting too much sample (mass overload) or too large a volume can saturate the stationary phase, leading to peak distortion and tailing.[4]
-
Column Contamination and Degradation: Accumulation of contaminants from samples on the column inlet frit or degradation of the stationary phase can create active sites that cause peak tailing.
-
Extra-Column Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause band broadening and contribute to peak tailing, especially for early eluting peaks.
Q3: How does the mobile phase pH affect the peak shape of this compound?
A: The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like this compound. At a low pH (typically around 2-3), the acidic silanol groups on the silica-based column are protonated and thus less likely to interact with the protonated basic groups of the this compound molecule. This suppression of secondary ionic interactions leads to a more symmetrical peak shape. Conversely, at a higher pH, both the silanol groups and the analyte can be ionized, leading to strong interactions and significant peak tailing.
Troubleshooting Guides
This section provides detailed, step-by-step guidance to resolve peak tailing issues with this compound.
Guide 1: Optimizing Mobile Phase Conditions
Peak tailing of this compound is frequently linked to suboptimal mobile phase composition. This guide provides a systematic approach to mobile phase optimization.
Step 1: Evaluate and Adjust Mobile Phase pH
-
Rationale: Lowering the mobile phase pH is often the most effective way to reduce peak tailing caused by silanol interactions.
-
Procedure:
-
If your current mobile phase pH is above 4, prepare a new mobile phase with a pH in the range of 2.0-3.0.
-
Use a suitable acidic modifier like formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v).
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.
-
Compare the peak shape with the previous, higher pH condition.
-
Step 2: Incorporate and Optimize Buffer Concentration
-
Rationale: A buffer in the mobile phase helps to maintain a constant pH and can also increase the ionic strength, which can help to mask residual silanol groups and improve peak shape.
-
Procedure:
-
If not already using a buffer, introduce an appropriate buffer system, such as ammonium formate or sodium dihydrogen phosphate, at a concentration of 10-20 mM.
-
If you are already using a buffer, consider increasing the concentration to 25-50 mM to enhance its capacity to shield silanol interactions.
-
Ensure the chosen buffer is soluble in the mobile phase mixture and compatible with your detection method (e.g., use volatile buffers for LC-MS).
-
Step 3: Evaluate Organic Modifier
-
Rationale: The choice and proportion of the organic modifier (e.g., acetonitrile or methanol) can influence peak shape.
-
Procedure:
-
If using methanol, consider switching to acetonitrile, or vice versa, as this can alter the selectivity and potentially improve peak symmetry.
-
A study that achieved good peak symmetry for teicoplanin used a mobile phase of methanol and acetonitrile in a 1:1 ratio.
-
Quantitative Impact of Mobile Phase Adjustments:
The following table summarizes the expected impact of mobile phase modifications on the peak asymmetry factor (As) of this compound. An As value of 1.0 indicates a perfectly symmetrical peak.
| Parameter | Condition 1 | Asymmetry Factor (As) | Condition 2 | Asymmetry Factor (As) | Reference |
| Mobile Phase pH | pH 5.2 | > 1.5 (Tailing) | pH 2.1 | ~1.2 (Improved Symmetry) | |
| Buffer Concentration | 10 mM Phosphate Buffer | Moderate Tailing | 25 mM Phosphate Buffer | Reduced Tailing | |
| Organic Modifier | Methanol/Water | Potential Tailing | Acetonitrile/Methanol (50:50) | 1.39 |
Guide 2: Addressing Column-Related Issues
If optimizing the mobile phase does not resolve the peak tailing, the issue may be related to the column itself.
Step 1: Perform a Column Wash
-
Rationale: Column contamination can lead to peak tailing. A thorough wash can remove strongly retained compounds.
-
Procedure:
-
Disconnect the column from the detector.
-
Flush the column with a series of strong solvents. For a C18 column, a typical sequence is water, isopropanol, and then hexane, followed by a return to the mobile phase conditions. Always ensure miscibility between solvents.
-
Step 2: Check for Column Overload
-
Rationale: Injecting too much sample can cause peak fronting or tailing.
-
Procedure:
-
Dilute your sample by a factor of 10 and inject it again.
-
If the peak shape improves significantly, you were likely overloading the column.
-
Step 3: Evaluate Column Hardware
-
Rationale: A void at the column inlet or a blocked frit can cause severe peak distortion.
-
Procedure:
-
Inspect the column inlet for any visible signs of a void or discoloration of the frit.
-
If a void is suspected, you can try to reverse the column and flush it at a low flow rate to dislodge any particulate matter from the inlet frit. Note: Only do this if the column manufacturer's instructions permit reverse flushing.
-
If the problem persists, the column may need to be replaced.
-
Experimental Protocols
Protocol 1: HPLC Method for Symmetrical Teicoplanin Peaks
This protocol is based on a validated method that achieved good peak symmetry for teicoplanin.
-
Column: Waters Symmetry C18 (250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile : Methanol (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 20 °C
-
Injection Volume: 10 µL
-
Detection: UV at 279 nm
-
Expected Outcome: A sharp and symmetrical peak for teicoplanin with a reported symmetry of 1.39.
Protocol 2: HPLC-UV Method with pH Control
This protocol is adapted from a method optimized for the analysis of teicoplanin in plasma, focusing on pH control to minimize interference and improve peak shape.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: 10 mM Sodium Dihydrogen Phosphate (NaH2PO4) buffer and Acetonitrile (78:22, v/v), with the pH of the final mixture adjusted to 2.0-2.1.
-
Flow Rate: 1.0 mL/min
-
Temperature: Ambient
-
Detection: UV at 220 nm
-
Expected Outcome: Good separation of teicoplanin components with improved peak shape due to the acidic mobile phase.
Visual Troubleshooting Workflows
The following diagrams illustrate the logical steps to take when troubleshooting peak tailing for this compound.
Caption: Troubleshooting workflow for this compound peak tailing.
Caption: Mechanism of peak tailing via silanol interactions.
References
Technical Support Center: Minimizing Ion Suppression for Teicoplanin A3-1 in LC-MS/MS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of ion suppression when analyzing Teicoplanin A3-1 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Our goal is to equip you with the knowledge to identify, mitigate, and resolve ion suppression issues, ensuring the accuracy and reliability of your analytical data.
Troubleshooting Guides
This section offers solutions to common problems encountered during LC-MS/MS experiments that may be related to ion suppression.
Problem: My this compound signal is significantly lower in plasma samples compared to neat solutions, leading to poor sensitivity.
-
Possible Cause: This is a classic sign of ion suppression, where co-eluting matrix components from the plasma sample interfere with the ionization of this compound in the mass spectrometer's source. Endogenous phospholipids are common culprits in plasma samples.[1]
-
Solutions:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[2]
-
Solid-Phase Extraction (SPE): This is often the most effective technique for removing a broad range of interferences. It can be optimized to selectively isolate this compound while washing away matrix components like phospholipids and salts.
-
Liquid-Liquid Extraction (LLE): LLE can also be very effective at cleaning up samples by partitioning the analyte into a solvent that is immiscible with the sample matrix.
-
Protein Precipitation (PPT): While a quick and simple method, PPT is generally the least effective at removing phospholipids and other small molecule interferences that cause ion suppression.[3] If using PPT, consider a subsequent dilution of the supernatant to reduce the matrix effect.[1]
-
-
Optimize Chromatography:
-
Modify the Gradient: Adjusting the mobile phase gradient can change the elution profile and separate this compound from the interfering region.
-
Change the Stationary Phase: Using a column with a different chemistry (e.g., C18 to a phenyl-hexyl) can alter selectivity and improve separation.
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of co-eluting species.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for ion suppression. Since it has nearly identical physicochemical properties to the analyte, it will experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.
-
Problem: I am observing inconsistent and irreproducible results for my quality control (QC) samples.
-
Possible Cause: Sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression, causing inconsistent results.
-
Solutions:
-
Implement a Robust Sample Preparation Method: As mentioned previously, a thorough sample cleanup using SPE or LLE will minimize the variability in matrix effects. Several studies have shown that with robust sample preparation, matrix effects for teicoplanin analysis can be negligible.[4]
-
Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.
-
Utilize a Stable Isotope-Labeled Internal Standard: A SIL-IS is highly effective in correcting for variability in ion suppression between different samples.
-
Data Presentation: Impact of Sample Preparation on Ion Suppression
The following table summarizes the typical effectiveness of different sample preparation techniques in reducing ion suppression for analytes like this compound in plasma.
| Sample Preparation Method | Analyte Recovery | Phospholipid Removal | Reduction in Ion Suppression |
| Protein Precipitation (PPT) | Good to Excellent | Poor | Low |
| Liquid-Liquid Extraction (LLE) | Good | Moderate to Good | Moderate |
| Solid-Phase Extraction (SPE) | Excellent | Excellent | High |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol provides a general procedure for SPE cleanup of plasma samples for this compound analysis. Optimization may be required based on the specific SPE cartridge and instrumentation used.
Materials:
-
Reversed-phase SPE cartridges (e.g., C18)
-
SPE vacuum manifold
-
Plasma sample
-
Internal standard solution (if used)
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., acetonitrile with 0.1% formic acid)
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw the plasma sample.
-
Spike the sample with the internal standard.
-
Acidify the sample with a small amount of acid (e.g., formic acid) to ensure the analyte is in its protonated form for better retention on the reversed-phase sorbent.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Pass 1-2 mL of methanol through the cartridge to activate the sorbent. Do not let the sorbent go dry.
-
-
SPE Cartridge Equilibration:
-
Pass 1-2 mL of water through the cartridge to equilibrate the sorbent to the aqueous environment of the sample. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Pass 1-2 mL of the wash solution through the cartridge to remove weakly bound interferences.
-
Apply vacuum to dry the cartridge completely.
-
-
Elution:
-
Place collection tubes in the manifold.
-
Add 1-2 mL of the elution solvent to the cartridge to elute this compound and the internal standard.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Post-Column Infusion to Diagnose Ion Suppression
This experiment helps to identify regions in the chromatogram where ion suppression is occurring.
Materials:
-
Syringe pump
-
Tee-union
-
LC-MS/MS system
-
Analyte standard solution
-
Blank matrix extract (prepared using your sample preparation method)
Procedure:
-
System Setup:
-
Connect the LC column outlet to one inlet of a tee-union.
-
Connect the syringe pump outlet to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the MS ion source.
-
-
Analyte Infusion:
-
Fill the syringe with the this compound standard solution.
-
Set the syringe pump to a low flow rate (e.g., 10-20 µL/min).
-
Begin infusing the analyte solution into the MS and acquire data in MRM mode for your analyte. You should observe a stable, elevated baseline signal.
-
-
Injection of Blank Matrix:
-
Once a stable baseline is achieved, inject a blank matrix extract onto the LC column and start the chromatographic run.
-
-
Data Analysis:
-
Monitor the baseline of the infused analyte. Any dips or decreases in the baseline signal indicate regions of ion suppression caused by co-eluting matrix components.
-
Mandatory Visualization
Caption: Troubleshooting workflow for ion suppression in this compound analysis.
Caption: Impact of different sample preparation methods on reducing ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression? A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting components from the sample matrix. This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of the analytical method.
Q2: What are the common causes of ion suppression for this compound in biological samples? A2: The most common causes are endogenous components from the biological matrix, such as phospholipids, salts, and metabolites, that co-elute with this compound and compete for ionization in the MS source. Inadequate sample preparation is a primary reason for the presence of these interfering components.
Q3: How can I determine if I have an ion suppression problem? A3: A simple way is to compare the peak area of this compound in a sample prepared from the biological matrix with the peak area of a standard solution of the same concentration prepared in a clean solvent. A significantly lower peak area in the matrix sample suggests ion suppression. The post-column infusion experiment described in Protocol 2 is a more definitive way to diagnose and pinpoint the retention time of ion suppression.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) for this compound necessary? A4: While not strictly necessary if ion suppression can be eliminated through other means, using a SIL-IS is highly recommended. It is the most effective way to compensate for matrix effects, including ion suppression, and will lead to more accurate and precise quantification, especially when dealing with variable sample matrices.
Q5: Can changes to the mobile phase help reduce ion suppression? A5: Yes, modifying the mobile phase composition, such as the organic solvent, pH, or additives, can alter the chromatography and potentially separate this compound from the interfering components. For instance, adjusting the pH can change the ionization state of both the analyte and interfering compounds, affecting their retention and separation. The use of mobile phase additives like formic acid can promote the ionization of the target analyte.
References
Validation & Comparative
A Comparative Guide to the Validation of a High-Performance Liquid Chromatography (HPLC) Method for Teicoplanin A3-1 Analysis
Guide for Researchers, Scientists, and Drug Development Professionals on the Validation of an HPLC Method for Teicoplanin A3-1 in Accordance with ICH Guidelines.
This guide provides a comprehensive overview of the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound, a key component of the glycopeptide antibiotic complex Teicoplanin. The validation parameters are assessed against the criteria set forth by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[1][2][3]
HPLC Method Protocol
A sensitive and specific HPLC method was developed for the assay of Teicoplanin.[4][5] The following protocol outlines the experimental conditions for the analysis of this compound.
Experimental Protocol: HPLC Analysis of Teicoplanin
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and methanol (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 279 nm.
-
Injection Volume: 20 µL.
-
Temperature: Ambient.
-
Internal Standard: Polymyxin B can be used as an internal standard to improve accuracy.
Method Validation Workflow
The validation of an analytical procedure is crucial to demonstrate its suitability for the intended application. The following diagram illustrates the logical workflow for validating the HPLC method for this compound according to ICH guidelines.
Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.
Performance Data and Comparison with ICH Guidelines
The developed HPLC method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. The results are summarized below and compared against typical ICH acceptance criteria.
Table 1: Summary of HPLC Method Validation Parameters for Teicoplanin Analysis
| Validation Parameter | Experimental Results | ICH Acceptance Criteria |
| Specificity | No interference from excipients or degradation products observed. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (Range) | 70.0 to 120.0 µg/mL | A minimum of 5 concentrations is recommended. |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 102.31% | Typically 98.0% to 102.0% for drug substance. |
| Precision (RSD%) | ||
| - Repeatability | < 2.0% | Typically ≤ 2% |
| - Intermediate Precision | 1.3% to 2.39% | Typically ≤ 2% |
| Limit of Detection (LOD) | 0.1541 µg/mL | Signal-to-noise ratio of 3:1 or based on the standard deviation of the response and the slope. |
| Limit of Quantitation (LOQ) | 0.5136 µg/mL | Signal-to-noise ratio of 10:1 or based on the standard deviation of the response and the slope. |
| Robustness | No significant changes in results with minor variations in mobile phase composition and flow rate. | The reliability of an analysis with respect to deliberate variations in method parameters. |
Comparison with Alternative Analytical Methods
While HPLC is a robust and widely used method for Teicoplanin analysis, other techniques exist. A comparison with these alternatives highlights the strengths and weaknesses of each approach.
Table 2: Comparison of Analytical Methods for Teicoplanin
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation followed by UV detection. | High specificity, precision, and accuracy. Can separate individual Teicoplanin components. | Requires specialized equipment and trained personnel. |
| UPLC-MS/MS | Ultra-performance liquid chromatography with mass spectrometry detection. | Higher sensitivity and specificity than HPLC-UV. Can measure both total and unbound drug concentrations. | High cost of instrumentation and complexity. |
| Microbiological Assays (e.g., Agar Diffusion) | Inhibition of bacterial growth. | Simple, low cost. | Lower precision and specificity compared to chromatographic methods. Cannot distinguish between Teicoplanin components. |
| Immunoassays (e.g., FPIA) | Antigen-antibody reaction. | Fast and simple. | Can be expensive and may have limitations with the lower limit of quantification, making it unsuitable for unbound drug measurement. |
| Spectrophotometry | Measurement of light absorption after a chemical reaction. | Simple instrumentation. | Lower specificity; susceptible to interference. |
The validated RP-HPLC method is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of this compound, meeting the requirements of the ICH Q2(R1) guidelines. While alternative methods like UPLC-MS/MS offer higher sensitivity, the HPLC-UV method provides a reliable and accessible approach for routine quality control and analysis in most laboratory settings. Microbiological assays, though simpler, lack the specificity and precision of chromatographic techniques.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. canadacommons.ca [canadacommons.ca]
- 3. ema.europa.eu [ema.europa.eu]
- 4. repositorio.unesp.br [repositorio.unesp.br]
- 5. [PDF] Development and validation of a new and rapid HPLC for determination of lyophilized teicoplanin | Semantic Scholar [semanticscholar.org]
Teicoplanin A2 Complex Demonstrates Superior Antibacterial Potency Over its Core Glycopeptide A3-1
A comparative analysis of the antibacterial activities of Teicoplanin A2 and its core glycopeptide, Teicoplanin A3-1, reveals that the A2 complex, comprising five lipoglycopeptide components, exhibits significantly greater potency against a range of Gram-positive bacteria. This difference is primarily attributed to the presence of lipid side chains on the A2 components, which are absent in the A3-1 core.
Teicoplanin, a glycopeptide antibiotic, is a complex mixture of several closely related molecules. The primary active components belong to the Teicoplanin A2 group (A2-1 to A2-5), which are characterized by a common glycopeptide core, known as this compound, but differ in the structure of their N-acyl side chains.[1] While the A3-1 core is the fundamental structure for antibacterial action, evidence indicates that the complete A2 complex is more effective.
Quantitative Comparison of Antibacterial Activity
Direct comparative studies providing specific Minimum Inhibitory Concentration (MIC) values for purified this compound against the Teicoplanin A2 complex are not extensively available in publicly accessible literature. However, existing research and patent documentation consistently indicate that the antibacterial activity of this compound is lower than that of the A2 components. It has been noted that all A2 subcomponents exhibit similar MIC values, which are generally lower than those observed for the A3-1 core. Furthermore, a synergistic effect has been reported when this compound is combined with the A2 components, suggesting an interplay that enhances the overall antibacterial efficacy of the Teicoplanin complex.
To illustrate the typical antibacterial spectrum of the complete Teicoplanin complex (which is predominantly composed of A2 components), the following table summarizes its MIC values against several clinically relevant Gram-positive pathogens. It is important to note that these values represent the activity of the complete Teicoplanin drug product and not the isolated A2 components versus A3-1.
| Bacterial Strain | Teicoplanin MIC Range (µg/mL) |
| Staphylococcus aureus (MRSA) | 0.5 - 2.0 |
| Staphylococcus epidermidis | ≤0.06 - 32 |
| Enterococcus faecalis | 0.12 - 2.0 |
| Enterococcus faecium | 0.06 - 1.0 |
| Streptococcus pneumoniae | ≤0.015 - 0.25 |
| Clostridium difficile | 0.03 - 0.25 |
Note: Data compiled from multiple sources. MIC values can vary depending on the testing methodology and specific strain characteristics.
The enhanced activity of the A2 complex is attributed to the lipophilic side chains, which are believed to facilitate anchoring of the antibiotic to the bacterial cell membrane, thereby increasing its local concentration and interaction with the peptidoglycan synthesis machinery.
Mechanism of Action
Both Teicoplanin A2 and A3-1 share the same fundamental mechanism of action, which involves the inhibition of bacterial cell wall synthesis. They bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursors. This binding sterically hinders the transglycosylation and transpeptidation steps, which are crucial for the elongation and cross-linking of the peptidoglycan chains, ultimately leading to cell lysis and bacterial death.
Below is a diagram illustrating the mechanism of action.
Experimental Protocols
The determination of the antibacterial activity of Teicoplanin components is typically performed using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
-
Preparation of Teicoplanin Solutions: Stock solutions of Teicoplanin A2 and this compound are prepared in a suitable solvent, such as sterile deionized water or dimethyl sulfoxide (DMSO), and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.
-
Inoculum Preparation: The bacterial strains to be tested are cultured on an appropriate agar medium overnight. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Assay Procedure: The assay is performed in 96-well microtiter plates. Each well receives 50 µL of the appropriate Teicoplanin dilution and 50 µL of the standardized bacterial inoculum. Control wells containing only the inoculum (growth control) and uninoculated broth (sterility control) are also included.
-
Incubation: The microtiter plates are incubated at 35-37°C for 18-24 hours under ambient air.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
The following diagram outlines the experimental workflow for comparing the antibacterial activity.
References
Cross-validation of Teicoplanin A3-1 quantification between LC-MS/MS and immunoassay.
A comprehensive comparison for researchers and drug development professionals in the precise quantification of the glycopeptide antibiotic, Teicoplanin, and its key component, A3-1. This guide delves into a comparative analysis of two prominent analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and immunoassay. We will explore their respective methodologies, performance characteristics, and provide a cross-validation summary to aid in the selection of the most appropriate method for your research and clinical needs.
Teicoplanin is a complex mixture of five major components (A2-1 to A2-5) and a more polar hydrolysis product, A3-1. The therapeutic efficacy and potential toxicity of teicoplanin are linked to its circulating concentrations, making accurate therapeutic drug monitoring (TDM) crucial for patient management. While immunoassays have been a mainstay for TDM, the specificity and multiplexing capabilities of LC-MS/MS have positioned it as a powerful alternative.
Quantitative Performance: A Tale of Two Methods
The choice between LC-MS/MS and immunoassay for teicoplanin quantification often hinges on a trade-off between the high specificity and accuracy of mass spectrometry and the speed and convenience of immunoassays. The following table summarizes the key performance metrics for both methods based on published studies. It is important to note that many studies quantify the entire teicoplanin complex rather than singling out the A3-1 component.
| Performance Metric | LC-MS/MS | Immunoassay (QMS®) |
| Linearity Range | 1.56 - 100 mg/L[1] | 3 - 50 µg/mL (equivalent to 3-50 mg/L)[2] |
| Lower Limit of Quantification (LLOQ) | 1.00 mg/L[1] | ≤ 3.0 µg/mL (equivalent to ≤ 3 mg/L)[2] |
| Lower Limit of Detection (LLOD) | 0.33 mg/L[1] | Not explicitly stated, but LLOQ is ≤ 3.0 µg/mL |
| Imprecision (%CV) | < 6.9% | < 6% |
| Inaccuracy (% Bias) | 99.6% - 109% | 100 ± 10% (by recovery) |
| Correlation with Immunoassay (r) | 0.856 | Not Applicable |
| Bias vs. Immunoassay | -1.16 mg/L (LC-MS/MS yields lower concentrations) | Not Applicable |
Experimental Workflows: A Visual Comparison
The following diagrams illustrate the typical experimental workflows for quantifying teicoplanin using LC-MS/MS and immunoassay.
References
Structural comparison of Teicoplanin A3-1 with other glycopeptide antibiotics.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive structural and functional comparison of Teicoplanin A3-1 with other prominent glycopeptide antibiotics, including the first-generation vancomycin and the second-generation lipoglycopeptides dalbavancin, oritavancin, and telavancin. The information presented is supported by experimental data to facilitate objective evaluation for research and drug development purposes.
Introduction to Glycopeptide Antibiotics
Glycopeptide antibiotics are a critical class of antimicrobial agents used in the treatment of serious infections caused by Gram-positive bacteria. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[1] This guide focuses on this compound, the core aglycone of the teicoplanin complex, and compares its structural and functional attributes with other key members of this antibiotic family. The emergence of second-generation lipoglycopeptides has introduced enhanced antimicrobial properties and alternative mechanisms of action, which will be a key focus of this comparison.
Structural Comparison
The fundamental structure of glycopeptide antibiotics consists of a heptapeptide backbone, which is cyclized through aromatic side-chain cross-linking.[1] The variations in glycosylation patterns and the addition of lipophilic side chains are the primary determinants of the differing antimicrobial spectra and potencies among these agents.
This compound serves as the core glycopeptide for the various teicoplanin components, which differ in the acyl side chains attached to the glucosamine moiety. In contrast to vancomycin, teicoplanin possesses a lipid tail, classifying it as a lipoglycopeptide, which contributes to its enhanced membrane anchoring.
Vancomycin is a natural glycopeptide and represents the first generation of this class. It lacks the lipophilic side chain present in teicoplanin and the second-generation lipoglycopeptides.[2]
Dalbavancin , Oritavancin , and Telavancin are semi-synthetic lipoglycopeptides derived from vancomycin or a teicoplanin-like molecule. They are characterized by the presence of distinct lipophilic side chains, which are crucial for their enhanced antimicrobial activity and additional mechanisms of action. For instance, oritavancin is distinguished by a 4'-chlorobiphenylmethyl group, while telavancin possesses a decylaminoethyl side chain.
References
Establishing the Purity of Teicoplanin A3-1 Reference Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the purity of Teicoplanin A3-1 is paramount for its use as a reference standard in the quality control of teicoplanin drug products. Teicoplanin is a complex glycopeptide antibiotic composed of five major lipoglycopeptide components (A2-1, A2-2, A2-3, A2-4, and A2-5) and a more polar, core glycopeptide known as this compound.[1][2] this compound is also a known degradation product of the A2 group components.[3] This guide provides a comparative overview of the analytical methodologies for establishing the purity of this compound reference standards, supported by experimental data and detailed protocols.
Comparison of Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the purity assessment of Teicoplanin and its components due to its high specificity, sensitivity, and accuracy.[1] However, other methods, such as microbiological assays, are also utilized, particularly for potency determination.
Table 1: Comparison of HPLC and Microbiological Assay for Teicoplanin Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Microbiological Assay |
| Principle | Separation of components based on physicochemical properties (e.g., polarity) followed by UV or MS detection. | Inhibition of microbial growth to determine the biological activity (potency). |
| Specificity | High; can resolve and quantify individual components like this compound and other related substances. | Low; measures the overall antimicrobial effect and cannot distinguish between different teicoplanin components or active impurities. |
| Quantification | Provides a precise measure of the concentration and purity of each component. | Determines the overall potency (in International Units, IU) of the antibiotic. |
| Information Provided | Purity, impurity profile, and content of individual components. | Bioactivity and overall potency of the antibiotic complex. |
| Reference | [1] |
High-Performance Liquid Chromatography (HPLC) for Purity Determination
The purity of a this compound reference standard is typically determined by assessing the peak area percentage of the main component relative to the total area of all peaks in the chromatogram. Pharmacopoeias provide standardized HPLC methods for the analysis of Teicoplanin.
Table 2: Comparison of HPLC Methods for Teicoplanin Analysis
| Parameter | Method A (Based on European Pharmacopoeia) | Method B (Based on Japanese Pharmacopoeia) | Method C (Published Research) |
| Column | Spherical end-capped octadecylsilyl silica gel for chromatography R (5 µm) | Octadecylsilanized silica gel for liquid chromatography (5 µm in particle diameter) | Waters Symmetry C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A (acetonitrile and sodium dihydrogen phosphate buffer) and Mobile Phase B (acetonitrile and sodium dihydrogen phosphate buffer) | Gradient elution with Mobile Phase A (acetonitrile and sodium dihydrogen phosphate buffer) and Mobile Phase B (acetonitrile and sodium dihydrogen phosphate buffer) | Isocratic elution with acetonitrile:methanol (50:50, v/v) |
| Detection | 254 nm | Not explicitly stated in the provided text, but typically UV detection is used. | 279 nm |
| Flow Rate | 2.3 mL/min | Not explicitly stated in the provided text. | 1.0 mL/min |
| Column Temperature | 25 °C | About 25°C | Room temperature |
| Key System Suitability | Resolution between peaks due to teicoplanin A2-4 and teicoplanin A2-5: minimum 1.0 | Symmetry coefficient of the peak of this compound is not more than 2.2 | Sharp and symmetrical peak with good baseline resolution |
| Reference |
Commercially Available this compound Reference Standards
Several suppliers offer this compound as a reference standard. It is crucial to evaluate the certificate of analysis for the specified purity and the method used for its determination.
Table 3: Comparison of Commercially Available this compound Reference Standards
| Supplier | Product Name | Purity Specification | Analytical Method |
| Supplier 1 | This compound | >95% | HPLC |
| Supplier 2 | This compound | >98% | HPLC |
| Supplier 3 | Teicoplanin Pharmaceutical Secondary Standard; Certified Reference Material | Traceable to Ph. Eur. | HPLC, GC |
Note: This table is a representative example. Researchers should always refer to the specific certificate of analysis from the supplier for detailed information.
Experimental Protocols
Protocol 1: HPLC Method for Purity Determination of this compound (Based on Pharmacopoeial Methods)
1. Sample Preparation:
-
Accurately weigh about 20 mg of the this compound reference standard.
-
Dissolve in water to make a 10 mL solution.
-
Filter the solution through a 0.45 µm filter before injection.
2. Chromatographic Conditions:
-
Column: Octadecylsilyl silica gel for chromatography (e.g., C18, 5 µm, 4.6 x 250 mm).
-
Mobile Phase A: A mixture of acetonitrile and an aqueous solution of sodium dihydrogen phosphate dihydrate, with the pH adjusted to 6.0 with sodium hydroxide.
-
Mobile Phase B: A mixture with a higher concentration of acetonitrile and an aqueous solution of sodium dihydrogen phosphate dihydrate, with the pH adjusted to 6.0 with sodium hydroxide.
-
Gradient Program: A linear gradient that varies the proportions of Mobile Phase A and B over time to achieve separation of all components.
-
Flow Rate: 2.3 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 20 µL.
3. Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound using the area percent method: Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Visualizations
Diagrams of Workflows and Relationships
Caption: Workflow for establishing the purity of a this compound reference standard.
Caption: Relationship between components of the Teicoplanin complex.
Caption: Flowchart of the HPLC analysis steps.
References
Inter-laboratory comparison of Teicoplanin A3-1 susceptibility testing results.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common methods for teicoplanin antimicrobial susceptibility testing (AST), supported by experimental data from various studies. It is designed to assist laboratories in selecting appropriate testing methodologies and in designing and participating in inter-laboratory comparison studies to ensure accuracy and consistency in results.
Data Presentation: Comparison of Teicoplanin Susceptibility Testing Methods
The following tables summarize quantitative data from studies comparing different teicoplanin susceptibility testing methods. The data highlights the performance of various methods against the gold standard, broth microdilution.
Table 1: Agreement and Discrepancy Rates of Various Teicoplanin Susceptibility Testing Methods Compared to Broth Microdilution
| Testing Method | Organism(s) | Agreement Rate (%) | Minor Error Rate (%) | Major Error Rate (%) | Very Major Error Rate (%) | Reference |
| Disk Diffusion | Staphylococcus aureus, S. epidermidis | 96.8 | 3.2 | 0 | 0 | [1] |
| Disk Diffusion | Methicillin-resistant S. aureus (MRSA) | 100 (concordance) | N/A | N/A | N/A | [2] |
| E-test | MRSA | 100 (concordance) | N/A | N/A | N/A | [2] |
| VITEK (Legacy and VITEK 2) | MRSA | Not specified | Not specified | Failed to detect resistance in 3 isolates | Not specified | [3] |
| Agar Incorporation | MRSA | Not specified | Not specified | Not specified | Not specified | [3] |
Table 2: Teicoplanin Minimum Inhibitory Concentration (MIC) Ranges by Different Methods
| Method | Organism(s) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| Broth Microdilution | Staphylococcus aureus, S. epidermidis | 1.0 | 4.0 | 0.016 - 512 | |
| E-test | MRSA | Not specified | Not specified | 0.38 - 2.00 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of susceptibility testing results. The following are generalized protocols for the key experiments cited in the comparative data. Laboratories should always refer to the latest guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution (Reference Method)
This method is considered the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Antimicrobial Agent Preparation: A series of twofold serial dilutions of teicoplanin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Procedure:
-
96-well microtiter plates are filled with 100 µL of the appropriate teicoplanin dilution.
-
Each well is inoculated with 10 µL of the standardized bacterial suspension.
-
A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included.
-
Plates are incubated at 35°C for 18-24 hours.
-
-
Interpretation: The MIC is the lowest concentration of teicoplanin that completely inhibits visible growth of the organism.
Disk Diffusion (Kirby-Bauer)
This is a widely used qualitative or semi-quantitative method for AST.
-
Inoculum Preparation: A standardized inoculum (0.5 McFarland) of the test organism is prepared.
-
Procedure:
-
A sterile cotton swab is dipped into the inoculum and rotated against the side of the tube to remove excess fluid.
-
The swab is used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
A 30 µg teicoplanin disk is placed on the surface of the agar.
-
Plates are incubated at 35°C for 18-24 hours.
-
-
Interpretation: The diameter of the zone of inhibition around the disk is measured in millimeters and interpreted as susceptible, intermediate, or resistant based on CLSI or EUCAST breakpoints.
E-test (Gradient Diffusion)
The E-test is a quantitative method that determines the MIC of an antimicrobial agent.
-
Inoculum Preparation and Plating: Similar to the disk diffusion method, a standardized inoculum is swabbed onto the surface of a Mueller-Hinton agar plate.
-
Procedure:
-
An E-test strip, which contains a predefined gradient of teicoplanin, is placed on the agar surface.
-
Plates are incubated at 35°C for 18-24 hours.
-
-
Interpretation: An elliptical zone of inhibition is formed. The MIC is read where the lower edge of the ellipse intersects the MIC scale on the strip.
Automated Systems (e.g., VITEK)
Automated systems provide rapid and standardized AST results.
-
Procedure: These systems typically use a reagent card containing various antimicrobial agents. A standardized suspension of the test organism is prepared and introduced into the card. The instrument automatically incubates the card, reads the results, and provides an interpretation based on its internal software and breakpoints.
-
Interpretation: The system provides a qualitative interpretation (susceptible, intermediate, or resistant) and often an MIC value. It is important to note that some studies have shown that automated systems may be less reliable for detecting teicoplanin resistance in MRSA.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a typical workflow for an inter-laboratory comparison of teicoplanin susceptibility testing.
Caption: Workflow for an inter-laboratory comparison of teicoplanin susceptibility testing.
References
- 1. Comparison of teicoplanin disk diffusion and broth microdilution methods against clinical isolates of Staphylococcus aureus and S. epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medwinpublishers.com [medwinpublishers.com]
- 3. Comparison of four methods for detection of teicoplanin resistance in methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative stability analysis of Teicoplanin A3-1 and its precursors.
For researchers, scientists, and drug development professionals, understanding the stability of active pharmaceutical ingredients and their related compounds is paramount. This guide provides a comparative stability analysis of Teicoplanin A3-1 and its precursors, the Teicoplanin A2 complex, supported by experimental data and detailed methodologies.
Teicoplanin is a glycopeptide antibiotic complex comprising five major components (A2-1, A2-2, A2-3, A2-4, and A2-5) and a more polar hydrolysis product, this compound.[1][2][3] The A2 components are lipoglycopeptides that differ in the lengths and branching of their N-acyl side chains.[2][3] this compound is the common core glycopeptide, formed by the cleavage of the N-acyl-β-D-glucosamine substituent from the A2 components. This guide will delve into the comparative stability of these molecules under various stress conditions.
Quantitative Stability Data
The stability of Teicoplanin and its components has been assessed under various stress conditions, including acidic, alkaline, oxidative, photolytic, and thermal degradation. While direct comparative studies are limited, the existing data allows for an inferential analysis of their relative stabilities.
Table 1: Summary of Forced Degradation Studies on Teicoplanin Complex
| Stress Condition | Observations | Reference |
| Acidic Hydrolysis | Controlled acid hydrolysis of the Teicoplanin A2 complex leads to the formation of pseudoaglycones and ultimately the single aglycone, with consecutive removal of sugar units. This process generates this compound. | |
| Alkaline Conditions | Teicoplanin is subjected to degradation in alkaline solutions as part of forced degradation studies. Specific comparative data for A3-1 and A2 components is not detailed in the provided abstracts. | |
| Oxidative Stress | The stability of Teicoplanin has been evaluated under oxidative conditions. Two metabolites resulting from hydroxylation of the C-10 linear side chain of component A2-3 have been identified in humans, suggesting this component is susceptible to oxidation. | |
| Photolytic Degradation | Teicoplanin has been subjected to photolytic stress to assess its stability. | |
| Thermal Degradation | The stability of Teicoplanin has been studied under thermal stress. In intravenous infusions, Teicoplanin solution was found to be stable for 6 days at 4°C. |
Experimental Protocols
The following are generalized experimental protocols for conducting forced degradation studies on Teicoplanin, based on common practices in the pharmaceutical industry.
Forced Degradation Studies
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.
1. Acid and Base Hydrolysis:
-
Procedure: Dissolve Teicoplanin in a suitable solvent and treat with 0.1 N HCl and 0.1 N NaOH. The mixtures are typically refluxed for a specified period.
-
Analysis: Samples are withdrawn at various time points, neutralized, and analyzed by a stability-indicating HPLC method to quantify the degradation.
2. Oxidative Degradation:
-
Procedure: Treat a solution of Teicoplanin with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Analysis: Monitor the reaction over time by HPLC to determine the extent of degradation.
3. Thermal Degradation:
-
Procedure: Expose solid samples of Teicoplanin to dry heat (e.g., 70-80°C) for an extended period.
-
Analysis: Dissolve the stressed samples at different time intervals and analyze by HPLC.
4. Photostability Testing:
-
Procedure: Expose a solution of Teicoplanin to a combination of visible and UV light in a photostability chamber.
-
Analysis: Analyze the samples by HPLC and compare with a sample stored in the dark.
Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent drug from its degradation products.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., tetrabutyl ammonium hydrogen sulphate) and an organic solvent (e.g., acetonitrile) is often employed.
-
Detection: UV detection at an appropriate wavelength (e.g., 279 nm) is typically used.
-
Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Degradation Pathway and Workflow
The primary degradation pathway for the Teicoplanin A2 complex under hydrolytic conditions involves the formation of this compound.
Caption: Hydrolytic degradation pathway of Teicoplanin A2 precursors to this compound.
The experimental workflow for a comparative stability analysis is outlined below.
Caption: Experimental workflow for comparative stability analysis.
Conclusion
The available data indicates that this compound is a primary degradation product of the Teicoplanin A2 complex, particularly under hydrolytic stress. The A2 components, with their lipophilic side chains, are susceptible to degradation that leads to the formation of the more polar A3-1. Further direct comparative studies under a wider range of forced degradation conditions would be beneficial to provide a more detailed quantitative comparison of the stability profiles of this compound and its individual A2 precursors. This information is critical for the development of stable formulations and for defining appropriate storage conditions for Teicoplanin-based therapeutics.
References
- 1. Teicoplanin, antibiotics from Actinoplanes teichomyceticus nov. sp. VI. Chemical degradation: physico-chemical and biological properties of acid hydrolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Teicoplanin metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Benchmarking Teicoplanin A3-1 analytical methods against established protocols.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established and modern analytical methods for the quantification of Teicoplanin A3-1, a key component of the glycopeptide antibiotic Teicoplanin. The following sections detail the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE) based on published experimental data.
Data Summary: A Head-to-Head Comparison
The performance of various analytical methods for Teicoplanin, including the A3-1 component, is summarized below. These methods are crucial for therapeutic drug monitoring (TDM) and quality control in pharmaceutical production.[1][2][3]
| Method | Linearity Range (mg/L) | Precision (%RSD or CV) | Accuracy (% Bias or Recovery) | Lower Limit of Quantification (LLOQ) (mg/L) | Key Advantages |
| HPLC-UV | 7.8 - 500[4] | Intra-day: <15%, Inter-day: <15%[5] | 102.31% Recovery | 1.0 | Cost-effective, widely available |
| UPLC-MS/MS | 2.5 - 150 (total) | 5.97% (total), 7.17% (unbound) | 107% (total), 108% (unbound) | 2.5 (total), 0.1 (unbound) | High sensitivity and specificity, shorter run times |
| LC-MS/MS | 1 - 50 | <15% | <15% | 1.0 | High throughput, robust, and rapid |
| Immunoassay (QMS) | Not specified | <6.9% | 99.6% - 109% | Not specified | Rapid analysis, established platform |
| Capillary Electrophoresis | Not specified | Not specified | Not specified | Not specified | High separation efficiency, low sample consumption |
Visualizing the Workflow: From Sample to Result
The following diagrams illustrate the typical experimental workflows for the analytical methods discussed.
Detailed Experimental Protocols
The methodologies outlined below are based on established and validated protocols for the analysis of Teicoplanin, including its A3-1 component.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and widely used technique for the quantification of Teicoplanin in pharmaceutical formulations and biological fluids.
-
Sample Preparation:
-
Accurately weigh a quantity of Teicoplanin reference substance and dissolve in water to a known concentration (e.g., 500 μg/mL).
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 70 to 120 μg/mL.
-
For biological samples, deproteinize by adding acetonitrile, followed by centrifugation. The supernatant is then collected for injection.
-
-
Chromatographic Conditions:
-
Column: Waters Symmetry C18 (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and methanol (50:50, v/v). An alternative mobile phase consists of 10 mM NaH2PO4, acetonitrile, and methanol (70:25:5, v/v/v) at pH 2.1.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 279 nm or 220 nm.
-
Injection Volume: 20 µL.
-
-
Method Validation: The method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, and robustness.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity, making it ideal for therapeutic drug monitoring where precise quantification of different Teicoplanin components is required.
-
Sample Preparation:
-
Dilute patient plasma or serum samples with an aqueous buffer.
-
For total Teicoplanin analysis, mix 50 µL of serum with 50 µL of water and 150 µL of an internal standard solution. Vortex and centrifuge.
-
For unbound Teicoplanin, use ultrafiltration to separate the protein-bound fraction before analysis.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Cadenza HS-C18 or a similar reversed-phase column.
-
Mobile Phase: A gradient mixture of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Ionization: Positive ion electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for each Teicoplanin component, including A3-1.
-
-
Data Analysis: The concentration of Teicoplanin is often determined as the sum of its main components (A2-1, A2-2, A2-3, A2-4, A2-5, and A3-1).
Capillary Electrophoresis (CE)
Capillary electrophoresis is a powerful separation technique that can be used for the analysis of Teicoplanin and its components, particularly for enantiomeric separations.
-
Sample Preparation:
-
Dissolve samples in deionized water at a concentration of approximately 0.1 mg/mL and filter before injection.
-
-
Electrophoretic Conditions:
-
Capillary: Fused silica capillary (e.g., 50 µm i.d. x 32.5 cm).
-
Run Buffer: Phosphate buffer (e.g., 0.1 M sodium dihydrogen phosphate) adjusted to the desired pH.
-
Voltage: +5 kV.
-
Injection: Hydrostatic injection for a few seconds.
-
Detection: UV detection at 254 nm.
-
-
Considerations: Factors such as selector concentration, pH, and the concentration of organic modifiers can significantly affect the separation.
Conclusion
The choice of an analytical method for this compound depends on the specific requirements of the application. HPLC-UV provides a reliable and cost-effective solution for routine analysis. For applications demanding higher sensitivity, specificity, and the ability to quantify individual components in complex biological matrices, LC-MS/MS and UPLC-MS/MS are the methods of choice. Capillary electrophoresis offers an alternative with high separation efficiency, particularly for specialized applications like chiral separations. The data and protocols presented in this guide offer a foundation for researchers to select and implement the most appropriate method for their analytical needs.
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. Therapeutic drug monitoring of glycopeptide antimicrobials: An overview of liquid chromatography-tandem mass spectrometry methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analyses of teicoplanin concentrations from 1994 to 2006 from a UK assay service - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Teicoplanin Using the HPLC-UV Method for Clinical Applications in Critically Ill Patients in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct injection LC-MS/MS method for the determination of teicoplanin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Teicoplanin A3-1
Essential Safety and Handling Guide for Teicoplanin A3-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure personal safety and proper disposal, fostering a secure laboratory environment.
Hazard Identification and Classification
This compound is a glycopeptide antibiotic that requires careful handling.[1] While some safety data sheets (SDS) state the substance does not meet the criteria for a hazardous classification, others identify potential risks.[2][3] It is prudent to handle it as a potentially hazardous compound. Key hazards are summarized below.
| Hazard Type | Description | GHS Classification | Precautionary Statements | Citations |
| Inhalation | May cause respiratory irritation.[4][5] | STOT SE 3 | H335 | |
| Skin Contact | May cause skin irritation. | Skin Irrit. 2 | H315 | |
| Eye Contact | May cause serious eye irritation. | Eye Irrit. 2 | H319 | |
| Environmental | Very toxic to aquatic life with long-lasting effects. | Aquatic Acute 1, Aquatic Chronic 1 | H410 |
Note: Classifications can vary between suppliers. Always consult the specific SDS for the product you are using.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is based on a risk assessment of the procedures being performed. The following table outlines the recommended PPE for handling this compound, particularly in its powdered form.
| Body Area | Recommended PPE | Specifications and Best Practices | Citations |
| Respiratory | Dust mask / Respirator | Use a NIOSH-approved respirator when handling powder outside of a ventilated enclosure to avoid breathing in dust. | |
| Hands | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. The inner glove should be tucked under the gown cuff, and the outer glove should cover the cuff. Change gloves immediately if torn or contaminated. | |
| Eyes/Face | Safety Goggles / Face Shield | Use safety goggles with side protection. A face shield may be necessary if there is a significant risk of splashes. | |
| Body | Disposable Gown | Wear a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. Lab coats made of absorbent materials are not suitable. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to minimize exposure and environmental contamination.
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls :
-
Work in a well-ventilated area, such as a chemical fume hood or a ventilated balance enclosure, especially when weighing or handling the powdered form.
-
Restrict access to the handling area.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Clean the work surface before and after handling.
-
Assemble all necessary equipment, including PPE, before starting work.
-
-
Donning PPE :
-
Wash hands thoroughly.
-
Put on the inner pair of gloves.
-
Don the disposable gown, ensuring cuffs are snug at the wrist.
-
Put on the outer pair of gloves, pulling the cuffs over the gown sleeves.
-
Fit the respirator or mask.
-
Put on safety goggles or a face shield.
-
-
Handling this compound Powder :
-
Handle the powder carefully to avoid generating dust.
-
When weighing, use a spatula and transfer the powder gently.
-
If reconstituting, slowly add the diluent to the vial to prevent foaming and aerosolization. Gently swirl the vial until the medication is dissolved; do not shake.
-
Keep containers securely sealed when not in use.
-
-
Decontamination and Doffing PPE :
-
After handling, wipe down the work surface and any equipment with an appropriate cleaning agent.
-
Remove the outer pair of gloves and dispose of them as hazardous waste.
-
Remove the gown by rolling it away from the body and dispose of it.
-
Remove eye and face protection.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
-
Spill and Emergency Procedures
| Situation | Action | Citations |
| Dry Spill | 1. Alert personnel in the area. 2. Wearing full PPE, cover the spill with damp absorbent material to avoid raising dust. 3. Gently sweep or vacuum the material into a labeled, sealable container for hazardous waste. 4. Clean the spill area thoroughly. | |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected area with plenty of soap and water for at least 15 minutes. 3. Seek medical attention if irritation persists. | |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. 2. Remove contact lenses, if present and easy to do. 3. Seek immediate medical attention. | |
| Inhalation | 1. Move the person to fresh air. 2. Keep them comfortable for breathing. 3. If the person feels unwell, seek medical advice. |
Disposal Plan
-
Waste this compound : Collect all waste material (powder or solution) in a clearly labeled, sealed container.
-
Contaminated Materials : All disposable items that have come into contact with this compound, including gloves, gowns, wipes, and cleaning materials, must be placed in a sealed bag or container labeled for hazardous chemical waste.
-
Disposal Route : Dispose of all waste through an authorized landfill or a licensed waste management contractor. Do not dispose of it down the drain, as it is very toxic to aquatic life. Always follow local, state, and federal regulations for chemical waste disposal.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
